Prexasertib Mesylate Hydrate
Description
Propriétés
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.CH4O3S.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWXOLNJNHLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234015-57-6 | |
| Record name | Prexasertib mesylate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREXASERTIB MESYLATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4D3L195S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Prexasertib as a Selective CHK1/CHK2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (LY2606368) is a potent, ATP-competitive small molecule inhibitor that selectively targets the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3] These kinases are critical components of the DNA damage response (DDR) pathway, a complex signaling network that maintains genomic integrity.[1][2] In response to DNA damage, CHK1 and CHK2 halt the cell cycle to allow time for DNA repair or, if the damage is irreparable, trigger programmed cell death (apoptosis).[1][2] Many cancer cells exhibit a high degree of replication stress and reliance on the DDR pathway for survival, making CHK1 and CHK2 attractive therapeutic targets.[3][4] By inhibiting these kinases, Prexasertib disrupts DNA damage repair, leading to the accumulation of DNA errors and ultimately inducing mitotic catastrophe and apoptosis in cancer cells.[2][3] This technical guide provides an in-depth overview of Prexasertib, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action and Signaling Pathway
Prexasertib functions as a selective and ATP-competitive inhibitor of both CHK1 and CHK2.[5][6] In response to DNA damage or replication stress, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated.[1][2] ATR primarily responds to single-strand breaks and stalled replication forks, leading to the phosphorylation and activation of CHK1.[1][7] ATM is activated by double-strand breaks and subsequently activates CHK2.[2][8]
Activated CHK1 and CHK2 phosphorylate a range of downstream targets to orchestrate the cellular response to DNA damage. Key substrates include the Cdc25 family of phosphatases (Cdc25A, B, and C).[1] Phosphorylation of Cdc25 proteins by CHK1/CHK2 leads to their inactivation and degradation, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs).[1] This results in cell cycle arrest at the G1/S, intra-S, and G2/M checkpoints, providing a window for DNA repair.[1]
Prexasertib's inhibition of CHK1 and CHK2 abrogates these cell cycle checkpoints.[3] This forces cells with damaged DNA to prematurely enter mitosis, leading to a lethal outcome known as mitotic catastrophe.[5] Furthermore, CHK1 plays a role in stabilizing replication forks and promoting homologous recombination (HR) repair.[4][7] Inhibition of CHK1 by Prexasertib can therefore compromise replication fork stability and impair HR, leading to increased DNA damage, as evidenced by the phosphorylation of H2AX (γH2AX), a marker of double-strand breaks.[4][9]
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Chk2 is a downstream effector of the ATM-dependent DNA damage checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Prexasertib (LY2606368): A Technical Overview of its Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the discovery, mechanism of action, and clinical development timeline of Prexasertib (LY2606368), a selective inhibitor of Checkpoint Kinase 1 (CHK1).
Introduction and Discovery
Prexasertib (LY2606368) was developed by Eli Lilly and Company as a potent, ATP-competitive small molecule inhibitor of CHK1 and, to a lesser extent, CHK2.[1][2][3] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[4] It plays a crucial role in regulating cell cycle checkpoints (specifically G2/M and intra-S phase), stabilizing replication forks, and facilitating DNA repair.[1][4][5] In many cancers, particularly those with TP53 mutations like high-grade serous ovarian cancer (HGSOC), the G1/S checkpoint is compromised, making cancer cells highly dependent on the CHK1-mediated G2/M checkpoint for survival and DNA repair.[3] This dependency creates a therapeutic window for CHK1 inhibitors.
The initial development strategy for Prexasertib was centered on its ability to abrogate the G2/M checkpoint, leading to a phenomenon known as "replication catastrophe."[6][7] By inhibiting CHK1, Prexasertib causes cells with damaged DNA to prematurely enter mitosis, resulting in extensive chromosomal fragmentation and subsequent apoptosis.[6][8]
Mechanism of Action
Prexasertib's primary mechanism of action is the inhibition of CHK1, which disrupts the DDR pathway. In response to DNA damage or replication stress, ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases are activated, which in turn phosphorylate and activate CHK1 and CHK2, respectively.[3]
Activated CHK1 phosphorylates and inactivates CDC25 phosphatases.[3] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, leading to cell cycle arrest. By inhibiting CHK1, Prexasertib prevents this arrest, allowing cells with significant DNA damage to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[6] Preclinical studies have shown that treatment with Prexasertib leads to a rapid increase in markers of double-strand DNA breaks, such as γH2AX, in the S-phase population of cells.[6][8]
Preclinical Development
Prexasertib has demonstrated broad activity as a single agent and as a chemopotentiator across a range of preclinical pediatric and adult tumor models.[9]
In Vitro Activity
In cell-free enzymatic assays, Prexasertib (referred to as LY2606368 monomesylate monohydrate in some studies) inhibits CHK1 with a half-maximal inhibitory concentration (IC50) of <1 nM and a Ki of 0.9 nM.[10][11] It also shows activity against CHK2 (IC50 = 8 nM) and RSK1 (IC50 = 9 nM).[10][11] In cellular assays, Prexasertib effectively reduces cell proliferation at nanomolar concentrations across a wide panel of human cancer cell lines, with neuroblastoma cell lines being among the most sensitive.[5][9]
| Cell Line | Cancer Type | Prexasertib EC50 (nM) |
| HeLa | Cervical Cancer | 37 |
| U-2 OS | Osteosarcoma | Not specified, but sensitive |
| PANC-1 | Pancreatic Cancer | Sensitive |
| KELLY | Neuroblastoma | Low nanomolar range |
| NBL-S | Neuroblastoma | Low nanomolar range |
| Table 1: In Vitro Efficacy of Prexasertib in Selected Cancer Cell Lines.[5][8] |
In Vivo Activity
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have confirmed the anti-tumor activity of Prexasertib.[6][9] As a monotherapy, it has been shown to cause significant tumor growth inhibition and, in some cases, tumor regression in models of neuroblastoma, high-grade serous ovarian cancer, and non-small cell lung cancer.[2][5][10]
| Model Type | Cancer Type | Dosing Schedule | Outcome |
| CDX (Calu-6) | Lung Cancer | 1-10 mg/kg, SC, twice daily for 3 days, 4 days rest, 3 cycles | Significant tumor growth inhibition |
| PDX | Gastric Cancer | 2 mg/kg, SC, 3 times/week for 16 days (in combo) | Synergistic anticancer effect with PARP inhibitor |
| PDX | HGSOC | 8 mg/kg, SC, twice daily for 3 days, 4 days rest, 3 cycles | Tumor growth inhibition |
| Table 2: Summary of In Vivo Preclinical Efficacy.[2][10] |
digraph "Preclinical_Xenograft_Workflow" { graph [rankdir="TB", splines=ortho, size="10,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];// Nodes A[label="Implant Cancer Cells\n(CDX or PDX) into\nImmunocompromised Mice"]; B[label="Allow Tumors to\nEstablish (e.g., 1-2 weeks)"]; C [label="Measure Baseline\nTumor Volume"]; D [label="Randomize Mice into\nTreatment Groups\n(Vehicle vs. Prexasertib)"]; E [label="Administer Treatment\n(e.g., SC, IV) according to\nDefined Schedule"]; F [label="Monitor Tumor Volume\nand Body Weight Serially"]; G [label="Endpoint:\nTumor Growth Inhibition (TGI)\nor Regression"]; H [label="Optional: Pharmacodynamic\nAnalysis (e.g., Harvest tumors\nto measure γH2AX)", shape=ellipse, style=dashed];
// Edges A -> B[color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4", style=dashed]; }
Clinical Development Timeline
Prexasertib entered clinical development with the first Investigational New Drug (IND) application in 2010.[12] Its development has encompassed multiple Phase 1 and 2 trials, both as a monotherapy and in combination with other agents.
-
2010: The initial IND to support the first-in-human study (Study JTJA) was put into effect.[12]
-
Phase 1 (NCT01115790): This dose-escalation study evaluated single-agent Prexasertib in patients with advanced cancer. It was the first CHK1 inhibitor to demonstrate objective antitumor responses.[13] The primary toxicities were hematologic, including neutropenia, thrombocytopenia, and anemia.[7][13] The recommended Phase 2 dose (RP2D) was established at 105 mg/m² administered as a 1-hour infusion every 14 days.[4][7]
-
2015: The FDA's Office of Orphan Products Development granted Prexasertib orphan drug designation for the treatment of anal cancer.[12]
-
Phase 2 (NCT02203513): A proof-of-concept, single-arm study evaluated Prexasertib monotherapy in women with recurrent, BRCA wild-type high-grade serous ovarian cancer.[3][14] The trial met its primary endpoint, with a partial response (PR) rate of 29% in the intent-to-treat population.[14]
-
Pediatric Phase 1 (NCT02808650 / ADVL1515): Sponsored by the Children's Oncology Group, this study evaluated Prexasertib in pediatric patients with recurrent or refractory solid tumors.[5][12][15] The RP2D was determined to be 150 mg/m² administered intravenously on days 1 and 15 of a 28-day cycle.[4][15]
-
Phase 2 (NCT03414047): A multicenter trial evaluating Prexasertib in four different cohorts of patients with platinum-resistant or refractory ovarian cancer.[10][16] The objective response rate (ORR) was 12.1% in platinum-resistant patients and 6.9% in platinum-refractory patients.[16]
-
Phase 2 (TNBC): A single-arm pilot study evaluated Prexasertib in BRCA wild-type, advanced triple-negative breast cancer. The study showed modest activity, with an ORR of 11.1%.[17]
-
2019: Eli Lilly announced the discontinuation of active development for Prexasertib, although existing clinical trials were set to continue.[18]
Clinical Efficacy and Safety Summary
Across multiple trials, Prexasertib has demonstrated single-agent activity in heavily pretreated populations. The most consistent and dose-limiting toxicities are hematologic.
| Trial / Population | N | ORR / Best Response | Median PFS | Common Grade 3/4 Adverse Events |
| Phase 2 HGSOC (BRCAwt)[14] | 28 | 29% PR (ITT) | 7.4 months (median duration of treatment) | Neutropenia (93%), Thrombocytopenia (25%), Anemia (11%) |
| Phase 2 TNBC (BRCAwt)[17] | 9 | 11.1% PR | 86 days | Afebrile Neutropenia (88.9%), Anemia (33.3%) |
| Phase 2 Ovarian (Platinum-Resistant)[16] | - | 12.1% | Not Specified | Thrombocytopenia, Neutropenia, Fatigue, Nausea, Anemia |
| Phase 1 Pediatric[15] | 25 | 0%; 3 patients with Stable Disease | Not Applicable | Neutropenia (100%), Leukopenia (68%), Thrombocytopenia (24%) |
| Table 3: Summary of Clinical Trial Results for Prexasertib Monotherapy. |
Experimental Protocols
Cell Proliferation Assay
Cell viability is assessed post-treatment with Prexasertib over a range of concentrations. A typical protocol involves:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of Prexasertib (e.g., starting at 1 μM with 3-fold dilutions) or DMSO as a vehicle control.[9]
-
Incubation: Plates are incubated for a specified period, typically 72 hours.[5][9]
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) which quantifies ATP levels, or by using assays that measure metabolic activity (e.g., MTT, XTT).
-
Data Analysis: Luminescence or absorbance is measured, and data are normalized to vehicle-treated controls. IC50 or EC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Pharmacodynamics
This technique is used to measure changes in protein expression and phosphorylation state following drug treatment.
-
Cell Lysis: Cells are treated with Prexasertib for a specified duration (e.g., 24 hours), then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-CHK1, γH2AX, total CHK1, PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Studies
Animal studies are conducted to evaluate the anti-tumor efficacy of Prexasertib in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (CDX) or patient tumor fragments (PDX) are implanted subcutaneously or orthotopically.[9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[2]
-
Drug Formulation and Administration: Prexasertib for in vivo use is typically formulated in 20% Captisol.[2][5][9] It is administered via a specified route (e.g., subcutaneously) and schedule.
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and animal body weight is monitored as a measure of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.
Conclusion
Prexasertib (LY2606368) is a first-in-class CHK1 inhibitor that demonstrated a clear mechanism of action and notable single-agent anti-tumor activity in preclinical models and early-phase clinical trials, particularly in cancers with high replication stress and dependencies on the G2/M checkpoint. Despite promising initial data, especially in ovarian cancer, its development was marked by challenges, including significant hematologic toxicity. While Eli Lilly has halted its active development, the clinical and preclinical data generated for Prexasertib continue to inform the development of other CHK1 and DDR inhibitors, highlighting the therapeutic potential of targeting this critical pathway in oncology.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Phase I Study of LY2606368, a Checkpoint Kinase 1 Inhibitor, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. physiciansweekly.com [physiciansweekly.com]
- 17. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild‐Type, Advanced Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prexasertib - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on Prexasertib's Effect on Cell Cycle Checkpoints and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (LY2606368) is a potent and selective small-molecule inhibitor of the serine/threonine checkpoint kinases 1 and 2 (Chk1 and Chk2).[1][2][3][4] These kinases are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle regulation.[5][6][7][8] In response to DNA damage or replication stress, Chk1 and Chk2 become activated and initiate cell cycle arrest, providing time for DNA repair.[6][7][8] By inhibiting Chk1 and Chk2, Prexasertib disrupts these crucial checkpoints, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptotic cell death in cancer cells.[9][10][11][12] This guide provides a comprehensive overview of Prexasertib's mechanism of action, its impact on cell cycle checkpoints, and the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Abrogation of Cell Cycle Checkpoints
Prexasertib's primary mechanism of action is the inhibition of Chk1 and Chk2, which are key transducers in the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways, respectively.[8][13] The ATR-Chk1 pathway is particularly important in response to single-strand DNA breaks and replication stress, while the ATM-Chk2 pathway primarily responds to double-strand breaks.[8]
Upon DNA damage, activated Chk1 phosphorylates and inactivates Cdc25 phosphatases.[14] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby inducing cell cycle arrest, predominantly at the G2/M and S phases.[1][5][6] Prexasertib's inhibition of Chk1 prevents this arrest, forcing cells with damaged DNA to proceed through the cell cycle.[1][11] This premature entry into mitosis with unrepaired DNA leads to a phenomenon known as mitotic catastrophe, ultimately resulting in apoptosis.[1]
Signaling Pathway of Prexasertib Action
Quantitative Effects of Prexasertib on Cancer Cells
The efficacy of Prexasertib has been demonstrated across a variety of cancer cell lines. Its effects are typically measured by cell viability (IC50), changes in cell cycle distribution, and the induction of apoptosis.
Table 1: In Vitro Efficacy of Prexasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Duration (hours) | Reference |
| BV-173 | B-cell progenitor acute lymphoblastic leukemia | 6.33 | 24 | [15] |
| REH | B-cell progenitor acute lymphoblastic leukemia | 96.7 | 24 | [15] |
| NALM-6 | B-cell progenitor acute lymphoblastic leukemia | 10-20 | 24 | [9] |
| KELLY | Neuroblastoma | ~10 | 72 | [10] |
| NBL-S | Neuroblastoma | ~20 | 72 | [10] |
| PANC-1 | Pancreatic Cancer | ~50 | 72 | [10] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | ~50 | 72 | [2] |
| OV90 | High-Grade Serous Ovarian Cancer | ~25 | 72 | [2] |
Table 2: Prexasertib-Induced Changes in Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment Concentration (nM) | Duration (hours) | % Cells in S Phase (vs. Control) | % Apoptotic Cells (vs. Control) | Reference |
| OSRH-2011/5 | 5, 10, 100 | 24 | Significant Increase | - | [16] |
| SUP-B15 | IC50 | 24 | Significant Increase | - | [9] |
| NALM-6 | IC50 | 24 | Significant Increase | - | [9] |
| BV-173 | 2, 7.5, 15 | 24, 48 | - | Dose-dependent increase | [9] |
| NALM-6 | 7.5, 15, 30 | 24, 48 | - | Dose-dependent increase | [9] |
| A549 | 20 | 48 | - | ~15% (single agent) | [17] |
| A427 | 20 | 48 | - | - | [17] |
Key Experimental Protocols
Experimental Workflow for Evaluating Prexasertib
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
Flow Cytometer
Procedure:
-
Cell Harvest:
-
For adherent cells, wash with PBS and detach using trypsin. Neutralize with complete medium and collect in a centrifuge tube.
-
For suspension cells, directly collect the cell suspension.
-
-
Cell Counting: Determine the cell count; aim for approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[18]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with Prexasertib at the desired concentrations and for the specified duration.
-
Harvest both adherent and floating cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for DNA Damage and Apoptosis Markers
This protocol is for detecting changes in protein levels indicative of DNA damage (γH2AX) and apoptosis (cleaved PARP).
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-p-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment with Prexasertib, wash cells with cold PBS and lyse with RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Conclusion
Prexasertib represents a targeted therapeutic strategy that exploits the reliance of cancer cells on Chk1/Chk2-mediated cell cycle checkpoints for survival. By abrogating these checkpoints, Prexasertib induces synthetic lethality through the accumulation of unresolved DNA damage, leading to mitotic catastrophe and apoptosis. The in-depth protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of Prexasertib and other Chk1/Chk2 inhibitors in various cancer models. The continued exploration of such targeted agents holds significant promise for the future of cancer therapy.
References
- 1. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHEK1 - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient‐derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells [mdpi.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. arcegen.com [arcegen.com]
- 20. medchemexpress.com [medchemexpress.com]
Investigating the ATP-competitive inhibition of CHK1 by Prexasertib
An In-depth Technical Guide to the ATP-Competitive Inhibition of CHK1 by Prexasertib
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central mediator in the DNA Damage Response (DDR) signaling network.[1][2] In response to DNA damage or replication stress, CHK1 is activated primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[3][4] Activated CHK1 then phosphorylates a variety of downstream targets to orchestrate cell cycle arrest, providing time for DNA repair, and can induce apoptosis when the damage is irreparable.[2][3] Due to the frequent loss of the G1/S checkpoint (often via TP53 mutations) in cancer cells, they become highly dependent on the S and G2/M checkpoints regulated by CHK1 for survival.[5] This dependency makes CHK1 an attractive therapeutic target.
Prexasertib (LY2606368) is a potent, small-molecule inhibitor that selectively targets CHK1 and, to a lesser extent, CHK2.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the CHK1 kinase domain.[5][7][8] This action prevents the phosphorylation of CHK1 substrates, thereby abrogating cell cycle checkpoints.[9] The consequence in cancer cells is forced mitotic entry with unrepaired DNA damage, leading to a phenomenon known as replication catastrophe and subsequent apoptotic cell death.[10][11] This guide provides a detailed overview of the mechanism, quantitative parameters, and experimental protocols used to investigate the ATP-competitive inhibition of CHK1 by Prexasertib.
Mechanism of Action and Signaling Pathway
Prexasertib selectively binds to the ATP-binding pocket of CHK1, directly competing with endogenous ATP.[8][12] This binding prevents CHK1 from catalyzing the transfer of a phosphate group from ATP to its downstream substrates, such as CDC25 phosphatases.[5] The inhibition of CDC25 activity leads to the accumulation of phosphorylated, inactive cyclin-dependent kinases (CDKs), which ultimately enforces cell cycle arrest. By blocking CHK1, Prexasertib overrides this crucial checkpoint, causing premature entry into mitosis despite the presence of significant DNA damage, resulting in genomic instability and cell death.[9][11]
Quantitative Data Presentation
The potency and selectivity of Prexasertib have been characterized through various biochemical and cell-based assays. The key quantitative metrics, including the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
| Parameter | Target | Value | Assay Type | Reference |
| Ki | CHK1 | 0.9 nM | Cell-free | [8] |
| IC50 | CHK1 | 1 nM | Cell-free | [13] |
| IC50 | CHK2 | 8 nM | Cell-free | [8][13] |
| IC50 | RSK | 9 nM | Cell-free | [8] |
| IC50 | Various Ovarian Cancer Cell Lines | 1 - 10 nM | Cell Viability | [10] |
| IC50 | OVCAR5 Cell Line | 7.5 nM | Cell Viability | [11] |
| IC50 | OVCAR8 Cell Line | 5.4 nM | Cell Viability | [11] |
| IC50 | Various B-/T-ALL Cell Lines | 6.33 - 96.7 nM | Cell Viability | [14] |
| IC50 | Most Sensitive Cancer Cell Lines | < 50 nM | Cell Viability | [8] |
Experimental Protocols
The characterization of an ATP-competitive inhibitor like Prexasertib involves a series of well-defined experiments to determine its potency, mechanism of action, and cellular effects.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of CHK1.
-
Objective: To determine the IC50 value of Prexasertib against purified CHK1 kinase.
-
Methodology:
-
Reaction Mixture Preparation: A master mix is prepared in a kinase assay buffer (e.g., 50 mM Tris/HCl, 10 mM MgCl2). This mix contains a specific CHK1 peptide substrate.
-
Inhibitor Addition: Serial dilutions of Prexasertib (or DMSO as a vehicle control) are added to the wells of a 96-well plate.
-
Enzyme Addition: Purified, recombinant CHK1 enzyme is added to all wells except for the "blank" or no-enzyme control. The mixture is briefly incubated.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing a known concentration of ATP mixed with radiolabeled [γ-³³P]ATP.[15][16]
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes) to allow for substrate phosphorylation.[17]
-
Reaction Termination: The reaction is stopped by adding a strong acid, such as orthophosphoric acid.[15]
-
Signal Detection: An aliquot from each well is spotted onto phosphocellulose paper. The paper is washed extensively to remove unincorporated [γ-³³P]ATP.[15]
-
Quantification: The amount of ³³P incorporated into the peptide substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the control (DMSO-treated) reactions. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
-
ATP Competition Assay (IC50 Shift)
This assay confirms that the inhibitor acts via an ATP-competitive mechanism.
-
Objective: To demonstrate that the inhibitory potency of Prexasertib is dependent on the ATP concentration.
-
Methodology:
-
Assay Setup: The in vitro kinase inhibition assay (as described above) is performed in parallel at several different, fixed concentrations of non-radiolabeled ATP. These concentrations are typically set below, at, and above the known Michaelis-Menten constant (Km) of CHK1 for ATP.[18][19]
-
IC50 Determination: For each distinct ATP concentration, a full dose-response curve for Prexasertib is generated, and a corresponding IC50 value is calculated.
-
Data Analysis: The resulting IC50 values are plotted against their respective ATP concentrations. For an ATP-competitive inhibitor, a linear increase in the IC50 value will be observed as the ATP concentration increases.[19][20] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km).[20]
-
Cell-Based Viability Assay
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Objective: To determine the potency of Prexasertib in a cellular context (cellular IC50).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., high-grade serous ovarian cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Prexasertib or DMSO as a vehicle control.
-
Incubation: The cells are incubated with the compound for a defined period, typically 48 to 72 hours, under standard cell culture conditions.[14][21]
-
Viability Measurement: After incubation, cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[10][22]
-
Data Analysis: The luminescence signal is read using a plate reader. The viability is calculated as a percentage relative to the DMSO-treated control cells. A dose-response curve is generated to determine the cellular IC50 value.[10]
-
Experimental Workflow Visualization
The logical progression for characterizing a novel kinase inhibitor like Prexasertib follows a standard workflow from initial biochemical screening to cellular validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prexasertib - Wikipedia [en.wikipedia.org]
- 7. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Facebook [cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. shop.carnabio.com [shop.carnabio.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
Prexasertib's Impact on Replication Stress and Genomic Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of prexasertib, a potent inhibitor of Checkpoint Kinase 1 (CHK1), and its profound effects on replication stress and genomic instability in cancer cells. Prexasertib's mechanism of action disrupts the intricate DNA Damage Response (DDR), leading to catastrophic consequences for cancer cells heavily reliant on the ATR/CHK1 pathway for survival.
Core Mechanism of Action: Abrogating the S and G2/M Checkpoints
Prexasertib is a selective, ATP-competitive small molecule inhibitor of CHK1 and, to a lesser extent, CHK2.[1][2] CHK1 is a critical serine/threonine kinase that functions as a master regulator of the cell cycle and DNA damage response.[3][4] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates CHK1.[5][6] Activated CHK1 then orchestrates cell cycle arrest in the S and G2/M phases by phosphorylating downstream targets such as CDC25A and CDC25C phosphatases, leading to their degradation or inactivation.[7][8] This pause allows time for DNA repair, thus maintaining genomic integrity.
By inhibiting CHK1, prexasertib effectively dismantles these critical checkpoints.[9] This forces cells with damaged DNA to prematurely enter mitosis, a lethal event termed "replication catastrophe."[10][11] This is particularly effective in cancer cells that often have a defective G1/S checkpoint (e.g., due to p53 mutations) and are therefore highly dependent on the S and G2/M checkpoints for survival.[12][13]
Induction of Replication Stress and Genomic Instability
Replication stress, characterized by the slowing or stalling of replication forks, is an intrinsic feature of many cancer cells due to oncogene-induced hyper-proliferation.[14][15] These cells rely on the ATR/CHK1 pathway to stabilize stalled replication forks and prevent their collapse into DNA double-strand breaks (DSBs).[7][16]
Prexasertib exacerbates this underlying replication stress.[17] Inhibition of CHK1 leads to:
-
Increased Origin Firing: CHK1 normally suppresses the firing of new replication origins.[7][8] Its inhibition leads to uncontrolled origin firing, depleting the pool of available nucleotides and replication factors, further slowing fork progression.
-
Replication Fork Collapse: Without functional CHK1, stalled replication forks are prone to collapse, generating DSBs.[18][19]
-
Accumulation of DNA Damage: The combination of increased DSBs and the inability to arrest the cell cycle for repair leads to a massive accumulation of genomic damage.[5][10]
This surge in genomic instability is a key driver of prexasertib-induced cancer cell death.
Quantitative Data on Prexasertib's Effects
The following tables summarize quantitative data from various studies on the cellular effects of prexasertib.
Table 1: Induction of DNA Damage Markers by Prexasertib
| Cell Line/Model | Treatment | Marker | Fold Increase vs. Control | Reference |
| SKOV3 Ovarian Cancer | 5 nM prexasertib | pRPA32(S33) foci positive cells | ~4-fold | [20] |
| SKOV3 Ovarian Cancer | 5 nM prexasertib | Pan-nuclear γH2AX(S139) positive cells | ~3.5-fold | [20] |
| A549 NSCLC | 20 nM prexasertib (48h) | γH2AX-positive cells | ~3-fold (from 5% to 15%) | [11] |
| A549 NSCLC | 5 µM Ciclopirox + 20 nM Prexasertib (48h) | γH2AX-positive cells | ~15-fold (from 5% to 74%) | [11] |
| Pediatric Sarcoma Cells | Increasing concentrations of prexasertib (24h) | γH2AX | Dose-dependent increase | [21] |
| Neuroblastoma Cell Lines | 50 nM prexasertib (24h) | γH2AX-positive double-strand breaks | Significant increase | [10] |
Table 2: Effects of Prexasertib on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect | Magnitude | Reference |
| B/T-ALL Cell Lines | Prexasertib (IC50) | Apoptosis (Annexin V+) | Dose and time-dependent increase | [5] |
| OVCAR3 HGSOC | Olaparib + Prexasertib | G2/M phase reduction | From 73.3% to 43.7% | [12] |
| PEO1 HGSOC | Olaparib + Prexasertib | G2/M phase reduction | From 59.4% to 51.5% | [12] |
| PEO4 HGSOC | Olaparib + Prexasertib | G2/M phase reduction | From 39.0% to 27.9% | [12] |
| SUIT-2 Pancreatic Cancer | 10 nM Prexasertib + Gemcitabine/S-1 | Cleaved Caspase 3 & PARP | Increased expression at 48h | [1] |
Table 3: Prexasertib's Impact on CHK1 Phosphorylation
| Cell Line | Treatment | Phosphorylation Site | Effect | Reference |
| HGSOC Cell Lines | Prexasertib | pCHK1 (S296) - Autophosphorylation | Decreased | [12] |
| HGSOC Cell Lines | Prexasertib | pCHK1 (S317/S345) - ATR-mediated | Increased | [12] |
| SUIT-2 Pancreatic Cancer | Prexasertib | pCHK1 (S296) | Suppressed | [1] |
| SUIT-2 Pancreatic Cancer | Prexasertib + Gemcitabine/S-1 | pCHK1 (S317/S345) | Increased | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for CHK1 Pathway Proteins
This protocol is for assessing the phosphorylation status of CHK1 and the expression of related proteins following prexasertib treatment.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with prexasertib at various concentrations and for different time points. Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel.[5] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-CHK1 (Ser296)
-
Phospho-CHK1 (Ser317)
-
Phospho-CHK1 (Ser345)
-
Total CHK1
-
γH2AX (a marker of DNA double-strand breaks)
-
Cleaved PARP and Cleaved Caspase-3 (markers of apoptosis)
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for DNA Damage Foci (γH2AX and pRPA32)
This protocol is used to visualize and quantify DNA damage foci within individual cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with prexasertib and appropriate controls as described for Western blotting.
-
Fixation and Permeabilization:
-
After treatment, wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies (e.g., anti-γH2AX, anti-pRPA32(S33)) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[20]
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Quantification: Count the number of cells with foci or the number of foci per cell using image analysis software. A total of at least 50 cells from three different experiments should be counted for statistical significance.[20]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Treat cells in culture plates with prexasertib as required.
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Prexasertib inhibits CHK1, overriding the DNA damage checkpoint and causing premature mitotic entry.
Caption: Prexasertib induces replication stress and DNA double-strand breaks through CHK1 inhibition.
Caption: A generalized workflow for Western blot analysis of prexasertib's effects on target proteins.
Caption: Experimental workflow for the immunofluorescent detection of DNA damage foci.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. THE FORK AND THE KINASE: A DNA REPLICATION TALE FROM A CHK1 PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cell-stress.com [cell-stress.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Chk1 Requirement for High Global Rates of Replication Fork Progression during Normal Vertebrate S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The fork and the kinase: a DNA replication tale from a CHK1 perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CHK1 activity is required for continuous replication fork elongation but not stabilization of post-replicative gaps after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Prexasertib in Solid Tumors: An In-depth Preclinical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (LY2606368) is a potent and selective ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[1][2][3] These kinases are critical regulators of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] In response to DNA damage or replication stress, CHK1 activation leads to cell cycle arrest, providing time for DNA repair.[2] Many cancer cells, often deficient in other checkpoint mechanisms like the p53 pathway, exhibit a heightened reliance on the CHK1-mediated checkpoint for survival.[4][5] By inhibiting CHK1, Prexasertib abrogates this crucial checkpoint, forcing cells with damaged DNA to prematurely enter mitosis. This leads to a form of programmed cell death known as "mitotic catastrophe" or apoptosis, making CHK1 inhibition a promising therapeutic strategy in oncology.[1][2][4]
This technical guide provides a comprehensive overview of the early preclinical studies of Prexasertib in solid tumors, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate its therapeutic potential.
Mechanism of Action: Targeting the DNA Damage Response
Prexasertib's primary mechanism of action is the disruption of the DNA damage response pathway. In preclinical models, treatment with Prexasertib has been shown to induce DNA double-strand breaks and apoptosis.[1][3] As an ATP-competitive inhibitor, it blocks the autophosphorylation of CHK1 at serine 296, a key step for its full activation.[2] Paradoxically, this inhibition can lead to an accumulation of phosphorylation at other sites, such as serines 317 and 345, which are phosphorylated by the upstream kinase ATR in response to DNA damage.[2] This modulation of CHK1 phosphorylation serves as a key pharmacodynamic marker of Prexasertib's on-target activity.[2] The inhibition of CHK1 prevents the proper functioning of the S and G2/M checkpoints, leading to uncontrolled cell cycle progression despite the presence of DNA damage, ultimately resulting in cell death.[6]
Caption: Prexasertib inhibits CHK1 autophosphorylation, leading to mitotic catastrophe.
In Vitro Studies
Prexasertib has demonstrated potent single-agent activity across a broad range of solid tumor cell lines, including those derived from pediatric sarcomas, neuroblastoma, high-grade serous ovarian cancer, and triple-negative breast cancer.[7][8][9][10]
Quantitative Data: In Vitro Efficacy of Prexasertib
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| BV-173 | B-cell progenitor acute lymphoblastic leukemia | ~7.5 (48h) | Cell Viability | [11] |
| RPMI-8402 | T-cell acute lymphoblastic leukemia | ~15 (48h) | Cell Viability | [11] |
| NALM-6 | B-cell progenitor acute lymphoblastic leukemia | ~30 (48h) | Cell Viability | [11] |
| NALM-19 | B-cell progenitor acute lymphoblastic leukemia | ~30 (48h) | Cell Viability | [11] |
| MOLT-4 | T-cell acute lymphoblastic leukemia | ~30 (48h) | Cell Viability | [11] |
| SUP-B15 | B-cell progenitor acute lymphoblastic leukemia | ~100 (48h) | Cell Viability | [11] |
| REH | B-cell progenitor acute lymphoblastic leukemia | ~100 (48h) | Cell Viability | [11] |
| CCRF-CEM | T-cell acute lymphoblastic leukemia | ~100 (48h) | Cell Viability | [11] |
| HT-29 | Colorectal Cancer | Not specified | Western Blot | [10] |
| U-2 OS | Osteosarcoma | 4 | Cell Cycle Analysis | [10] |
| HeLa | Cervical Cancer | 33 | Chromosomal Fragmentation | [10] |
| A549 | Non-Small Cell Lung Cancer | 20 (in combination studies) | Western Blot | [12] |
| A427 | Non-Small Cell Lung Cancer | Not specified | Western Blot | [12] |
| UM-SCC1 | Head and Neck Squamous Cell Carcinoma | Not specified | Combination Studies | [13] |
| UM-SCC47 | Head and Neck Squamous Cell Carcinoma | Not specified | Combination Studies | [13] |
| SUIT-2 | Pancreatic Cancer | 5-10 (in combination studies) | Apoptosis Assay | [5] |
Experimental Protocols
Cell Viability Assays:
-
Method: Cells were seeded in multi-well plates and treated with increasing concentrations of Prexasertib for specified durations (e.g., 24, 48 hours).[11] Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of viable cells.
-
Data Analysis: IC50 values, the concentration of drug required to inhibit cell growth by 50%, were calculated from dose-response curves.[14]
Western Blot Analysis:
-
Objective: To assess the on-target effect of Prexasertib by measuring the phosphorylation status of CHK1 and downstream markers of DNA damage.[2]
-
Protocol:
-
Cell Lysis: Tumor cells were treated with Prexasertib at various concentrations and time points. Whole-cell lysates were prepared using lysis buffers containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[1]
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total CHK1, phospho-CHK1 (S296, S317, S345), γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin or GAPDH).[1][2][15]
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[12]
-
Apoptosis and Cell Cycle Analysis:
-
Method: To quantify apoptosis, cells treated with Prexasertib were stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.[11] For cell cycle analysis, cells were fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[14]
In Vivo Studies
Prexasertib has demonstrated significant anti-tumor activity as a single agent and in combination with chemotherapy in various preclinical xenograft models of solid tumors.
Quantitative Data: In Vivo Efficacy of Prexasertib
| Tumor Model | Cancer Type | Treatment | Outcome | Reference |
| Pediatric Sarcoma PDX | Pediatric Sarcoma | Prexasertib Monotherapy | Tumor regression | [3] |
| Malignant Rhabdoid Tumor CDX | Malignant Rhabdoid Tumor | Prexasertib Monotherapy | Complete regression | [3] |
| Desmoplastic Small Round Cell Tumor PDX | Desmoplastic Small Round Cell Tumor | Prexasertib Monotherapy | Complete regression | [3] |
| Rhabdomyosarcoma Models | Rhabdomyosarcoma | Prexasertib Monotherapy | Robust responses | [3] |
| Neuroblastoma, Osteosarcoma, Ewing's Sarcoma Models | Various Pediatric Cancers | Prexasertib + Chemotherapy | Overcame resistance | [3] |
| MDA-MB-231 Orthotopic Xenograft | Triple-Negative Breast Cancer | Prexasertib + Samotolisib | Inhibition of tumor growth | [7][16] |
| TNBC PDX Models | Triple-Negative Breast Cancer | Prexasertib + Samotolisib | Synergistic/additive effects | [7][16] |
| High-Grade Serous Ovarian Cancer PDX | High-Grade Serous Ovarian Cancer | Prexasertib Monotherapy | Antitumor activity | [8] |
| High-Grade Serous Ovarian Cancer PDX | High-Grade Serous Ovarian Cancer | Prexasertib + Olaparib | Synergistic tumor growth inhibition | [8] |
| Neuroblastoma Xenografts | Neuroblastoma | Prexasertib Monotherapy | Tumor regression | [9] |
| HNSCC Xenografts | Head and Neck Squamous Cell Carcinoma | Prexasertib + Cisplatin + Radiation | Significant tumor growth delay | [13] |
Experimental Protocols
Xenograft Tumor Models:
-
Method: Human solid tumor cell lines (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX) were implanted subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[9][13]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Prexasertib was administered via various routes, including intravenous or subcutaneous injection, at specified doses and schedules (e.g., 10 mg/kg twice daily for 3 days followed by 4 days of rest).[3][9] In combination studies, Prexasertib was co-administered with other agents like chemotherapy or PARP inhibitors.[3][8]
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were often excised for further analysis, such as Western blotting or immunohistochemistry, to assess pharmacodynamic markers.[13]
Caption: Workflow for preclinical evaluation of Prexasertib in solid tumors.
Conclusion
Early preclinical studies have consistently demonstrated the potential of Prexasertib as a therapeutic agent for a variety of solid tumors. Its mechanism of action, centered on the inhibition of the critical cell cycle checkpoint kinase CHK1, provides a strong rationale for its use in cancers with high levels of replication stress and/or defects in other DNA damage response pathways. The in vitro and in vivo data summarized in this guide highlight its potent anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. Further investigation into predictive biomarkers of response and mechanisms of resistance will be crucial for the successful clinical development and application of Prexasertib in the treatment of solid tumors.
References
- 1. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Understanding the Ki and IC50 values of Prexasertib for CHK1 and CHK2
For Immediate Release
This technical guide provides an in-depth analysis of the inhibitory activity of Prexasertib (LY2606368), a potent ATP-competitive inhibitor, against its primary targets, Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of Prexasertib's biochemical profile.
Prexasertib has demonstrated significant potential in oncology by targeting the DNA damage response (DDR) pathway. A clear understanding of its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for CHK1 and CHK2 is crucial for its continued development and application.
Quantitative Inhibitory Activity of Prexasertib
The following table summarizes the key inhibitory values of Prexasertib against CHK1 and CHK2 as determined in cell-free biochemical assays. These values highlight the potent and selective nature of this inhibitor.
| Target Kinase | Parameter | Value (nM) | Assay Type |
| CHK1 | Ki | 0.9 | Cell-free |
| IC50 | < 1 | Cell-free | |
| CHK2 | IC50 | 8 | Cell-free |
Prexasertib is a selective ATP competitor inhibitor of Chk1 and Chk2 with IC50s of 1 nM and 8 nM in cell-free assays, respectively[1]. Another source specifies that Prexasertib is an ATP-competitive CHK1 inhibitor with a Ki value of 0.9 nmol/L and an IC50 for CHK2 of 8 nM in cell-free assays.
CHK1/CHK2 Signaling Pathway in DNA Damage Response
The diagram below illustrates the central role of CHK1 and CHK2 in the DNA damage response pathway. DNA damage, in the form of single-strand breaks (SSBs) or double-strand breaks (DSBs), activates upstream kinases ATR and ATM, respectively. These kinases then phosphorylate and activate CHK1 and CHK2, which in turn regulate downstream effectors like CDC25 phosphatases to induce cell cycle arrest and allow for DNA repair. Prexasertib inhibits CHK1 and CHK2, thereby abrogating this checkpoint and leading to mitotic catastrophe in cancer cells with damaged DNA.
Experimental Protocols
The determination of Ki and IC50 values for Prexasertib against CHK1 and CHK2 is performed using biochemical kinase assays. The following is a representative protocol for a cell-free in vitro kinase assay.
Objective: To determine the concentration of Prexasertib required to inhibit 50% of CHK1 or CHK2 kinase activity (IC50) and to calculate the inhibitor constant (Ki).
Materials:
-
Recombinant human CHK1 or CHK2 enzyme
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
ATP (Adenosine Triphosphate)
-
Peptide or protein substrate specific for CHK1/CHK2 (e.g., a synthetic peptide derived from CDC25)
-
Prexasertib (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader or scintillation counter
Methodology:
-
Assay Preparation:
-
Prepare serial dilutions of Prexasertib in an appropriate solvent (e.g., DMSO) and then in kinase buffer to achieve the final desired concentrations.
-
Prepare a reaction mixture containing the kinase buffer, the specific substrate, and ATP. The ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine the IC50 value.
-
-
Enzyme Reaction:
-
Add the recombinant CHK1 or CHK2 enzyme to the wells of the microplate.
-
Add the different concentrations of Prexasertib to the respective wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) during which the kinase phosphorylates the substrate.
-
-
Detection:
-
Stop the reaction (the method depends on the detection system, e.g., adding a stop solution).
-
Measure the kinase activity. The method of detection will vary:
-
Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which is proportional to the kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): The phosphorylation of a FRET-based peptide substrate is measured.
-
Radiometric: The incorporation of the radiolabeled phosphate from [γ-³²P]ATP into the substrate is quantified using a scintillation counter.
-
-
-
Data Analysis:
-
Subtract the background signal from all measurements.
-
Normalize the data to the control wells (no inhibitor) to determine the percentage of inhibition for each Prexasertib concentration.
-
Plot the percentage of inhibition against the logarithm of the Prexasertib concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the ATP concentration and the Km of ATP for the kinase.
-
Experimental Workflow for IC50 and Ki Determination
The following diagram outlines the logical workflow for determining the IC50 and Ki values of a kinase inhibitor like Prexasertib.
References
Methodological & Application
Prexasertib Mesylate Hydrate: In Vitro Assay Protocols for Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib mesylate hydrate is a potent and selective inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] CHK1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in cell cycle checkpoint control. In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest to facilitate DNA repair. By inhibiting CHK1, Prexasertib abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This process, known as replication catastrophe, ultimately leads to apoptosis. This targeted mechanism of action makes Prexasertib a promising therapeutic agent for various cancers, particularly those with a high degree of intrinsic replication stress.
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The protocols are intended for researchers, scientists, and drug development professionals working in the field of oncology.
Mechanism of Action: CHK1 Signaling Pathway Inhibition
Prexasertib functions as an ATP-competitive inhibitor of CHK1. In the canonical DNA damage response pathway, Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinases are activated by DNA damage and replication stress. These upstream kinases then phosphorylate and activate CHK1. Activated CHK1, in turn, phosphorylates and inactivates CDC25 phosphatases. This prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of mitotic entry, leading to G2/M cell cycle arrest. Prexasertib treatment bypasses this checkpoint by directly inhibiting CHK1, leading to the accumulation of DNA damage and subsequent cell death.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Prexasertib (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BV-173 | B-cell progenitor acute lymphoblastic leukemia | 6.33 | [3] |
| NALM-6 | B-cell progenitor acute lymphoblastic leukemia | 30.8 | [3] |
| REH | B-cell progenitor acute lymphoblastic leukemia | 96.7 | [3] |
| HeLa | Cervical Cancer | 37 | [1] |
| U-2 OS | Osteosarcoma | 3 | [1] |
| Calu-6 | Lung Carcinoma | 3 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 10 | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 68 | [1] |
| AsPC-1 | Pancreatic Cancer | ~3 | [4] |
Table 2: Effect of Prexasertib on Key Protein Markers
| Protein Marker | Cellular Function | Effect of Prexasertib Treatment | Reference |
| pCHK1 (S296) | CHK1 autophosphorylation and activation | Decreased | [5] |
| pCHK1 (S345) | ATR-mediated CHK1 phosphorylation | Increased | [6] |
| γH2AX (pS139) | DNA double-strand break marker | Increased | [5][7] |
| Cleaved PARP-1 | Apoptosis marker | Increased | [3] |
| Cleaved Caspase-3 | Apoptosis executioner | Increased | [3] |
| Total CHK1/CHK2 | Checkpoint kinases | Decreased | [5] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Prexasertib in cancer cell lines. Three common methods are provided: MTT, and CellTiter-Glo®.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9] The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Prexasertib in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of Prexasertib in complete culture medium and add 100 µL to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[11][12]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Pharmacodynamic Markers
This protocol is for the detection of key protein markers modulated by Prexasertib treatment, such as phosphorylated CHK1 (pCHK1) and gamma-H2AX (γH2AX).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pCHK1 S296, anti-pCHK1 S345, anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with Prexasertib at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay.
-
SDS-PAGE and Transfer:
-
Load 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For wet transfer, a common condition is 100V for 1-2 hours.[14]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[15][16]
-
Wash the membrane three times with TBST for 10 minutes each.[15]
-
Incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000 - 1:20,000 in blocking buffer) for 1 hour at room temperature.[14]
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cancer cells treated with Prexasertib using propidium iodide (PI) staining.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[17][18]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Prexasertib for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[19] Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 15-30 minutes at room temperature.[18]
-
Add 400 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3, typically around 600 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound. By utilizing these standardized assays, researchers can effectively assess the antiproliferative activity, mechanism of action, and pharmacodynamic effects of Prexasertib in various cancer cell line models. This information is crucial for the continued preclinical and clinical development of this promising anticancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. OUH - Protocols [ous-research.no]
- 12. promega.com [promega.com]
- 13. bio-rad.com [bio-rad.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Prexasertib for Cell Culture Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (LY2606368) is a potent and selective inhibitor of the checkpoint kinases 1 and 2 (CHK1 and CHK2), key regulators of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting CHK1/2, Prexasertib abrogates cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[2][3][4] These characteristics make Prexasertib a promising therapeutic agent, particularly in cancers with high levels of replication stress or deficiencies in other DDR pathways. Determining the optimal concentration of Prexasertib is a critical first step in preclinical cell culture studies to ensure meaningful and reproducible results. This document provides detailed protocols and application notes to guide researchers in establishing the effective concentration range of Prexasertib for their specific cell lines of interest.
Mechanism of Action
Prexasertib functions as an ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][5] In response to DNA damage or replication stress, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, leading to cell cycle arrest and allowing time for DNA repair. By inhibiting CHK1, Prexasertib prevents this repair process, forcing cells with damaged DNA to enter mitosis prematurely, a process known as mitotic catastrophe, which ultimately results in apoptotic cell death.[3][4]
References
- 1. Prexasertib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prexasertib Administration in Ovarian Cancer Mouse Xenograft Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the administration of Prexasertib in mouse xenograft models of ovarian cancer. The information is compiled from preclinical studies investigating the efficacy of this CHK1 inhibitor as a monotherapy and in combination with other agents.
Overview and Rationale
Prexasertib (LY2606368) is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a crucial component of the DNA damage response (DDR) pathway. In many cancer cells, including high-grade serous ovarian cancer (HGSOC), dysfunction in the G1/S checkpoint due to mutations (e.g., in TP53) leads to a greater reliance on the CHK1-mediated G2/M checkpoint for DNA repair and cell cycle arrest.[1][2] By inhibiting CHK1, Prexasertib abrogates this checkpoint, leading to premature mitotic entry with unrepaired DNA damage, resulting in "replication catastrophe" and subsequent cancer cell death.[3][2][4] Preclinical studies in mouse xenograft models of ovarian cancer have demonstrated significant antitumor activity of Prexasertib, both as a single agent and in combination with other therapies like PARP inhibitors.[5][6]
Experimental Protocols
Ovarian Cancer Xenograft Model Establishment
This protocol outlines the procedure for establishing patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) of ovarian cancer in immunodeficient mice.
Materials:
-
High-grade serous ovarian cancer (HGSOC) cells or patient-derived tumor tissue.
-
8-week-old female NOD scid gamma (NSG) mice.[5]
-
Matrigel or similar basement membrane matrix.
-
Sterile surgical instruments.
-
Anesthesia (e.g., isoflurane).
-
Bioluminescence imaging system (for luciferized cells).[5]
Procedure:
-
Cell/Tissue Preparation:
-
For CDX models, culture ovarian cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-10 x 10^6 cells per 100 µL.
-
For PDX models, surgically resected patient tumor tissue is minced and dissociated into a single-cell suspension or small fragments. Resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
-
Implantation:
-
Anesthetize the NSG mouse.
-
For subcutaneous models, inject 100-200 µL of the cell/tissue suspension subcutaneously into the flank of the mouse.
-
For intraperitoneal models (to mimic disseminated disease), inject approximately 2-10 x 10^6 luciferized PDX cells intraperitoneally.[5]
-
-
Tumor Growth Monitoring:
-
Tumors typically become established 1-2 weeks after implantation.[5]
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) for subcutaneous models.
-
For intraperitoneal models with luciferized cells, monitor tumor burden using bioluminescence imaging (BLI) weekly.[5][7]
-
Monitor animal weight and overall health regularly.
-
Prexasertib Formulation and Administration
This protocol details the preparation and administration of Prexasertib to tumor-bearing mice.
Materials:
-
Prexasertib (mesylate monohydrate salt of LY2606368).[5]
-
20% Captisol (w/v) in sterile water, pH adjusted to 4.0.[5]
-
Sterile syringes and needles.
Procedure:
-
Formulation:
-
Prepare the vehicle solution of 20% Captisol in sterile water and adjust the pH to 4.0.
-
Dissolve Prexasertib powder in the vehicle to the desired final concentration (e.g., for an 8 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 1.6 mg/mL).
-
-
Administration:
-
Administer Prexasertib via subcutaneous (SC) injection.[3]
-
A commonly used dosing schedule is 8 mg/kg administered twice daily for 3 consecutive days, followed by a 4-day rest period. This cycle is typically repeated for 2-3 cycles.
-
Randomize mice into treatment and vehicle control groups once tumors reach a predetermined size.
-
Quantitative Data Summary
The following tables summarize the antitumor activity of Prexasertib in various HGSOC patient-derived xenograft (PDX) models.
Table 1: Prexasertib Monotherapy in PARP Inhibitor-Resistant HGSOC PDX Models [5][7]
| PDX Model | Treatment Group | Dosage and Schedule | Endpoint | Result | P-value |
| DF101 | Vehicle | - | Tumor Growth at Day 22 | - | - |
| Prexasertib | 8 mg/kg, SC, BIDx3, 4 days rest | Tumor Growth at Day 22 | Significant Inhibition | P = 0.0079 | |
| DF86 | Vehicle | - | Tumor Growth at Day 36 | - | - |
| Prexasertib | 8 mg/kg, SC, BIDx3, 4 days rest | Tumor Growth at Day 36 | Significant Inhibition | P = 0.0079 | |
| DF149 | Vehicle | - | Tumor Growth at Day 22 | - | - |
| Prexasertib | 8 mg/kg, SC, BIDx3, 4 days rest | Tumor Growth at Day 22 | Significant Inhibition | P = 0.0079 |
Table 2: Prexasertib in Combination with Olaparib in HGSOC PDX Models [5]
| PDX Model | Treatment Group | Dosage and Schedule | Endpoint | Result | P-value |
| DF59 | Vehicle | - | Survival | - | - |
| Olaparib | 100 mg/kg | Survival | Increased Survival | P = 0.0005 (vs. Vehicle) | |
| Prexasertib | 8 mg/kg, BID | Survival | Increased Survival | P < 0.0001 (vs. Vehicle) | |
| Prexasertib + Olaparib | 8 mg/kg, BID + 100 mg/kg | Survival | Synergistic Increase in Survival | P = 0.0045 (vs. Prexasertib), P = 0.0010 (vs. Olaparib) | |
| DF83 | Vehicle | - | Survival | - | - |
| Olaparib | 100 mg/kg | Survival | No significant difference from Prexasertib | - | |
| Prexasertib | 8 mg/kg, BID | Survival | Increased Survival | P < 0.0001 (vs. Vehicle) | |
| Prexasertib + Olaparib | 8 mg/kg, BID + 100 mg/kg | Survival | Synergistic Increase in Survival | P < 0.0001 (vs. all other groups) |
Visualizations
Signaling Pathway of Prexasertib Action
Caption: Prexasertib inhibits CHK1, disrupting G2/M arrest and leading to mitotic catastrophe.
Experimental Workflow for Prexasertib Efficacy Study
Caption: Workflow for assessing Prexasertib efficacy in ovarian cancer xenograft models.
References
- 1. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining Prexasertib with PARP Inhibitors In Vitro
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the in vitro combination of Prexasertib, a checkpoint kinase 1 (CHK1) inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. The synergistic effect of this combination presents a promising therapeutic strategy, particularly in cancers with deficiencies in the DNA damage response (DDR) pathway, including those that have developed resistance to PARP inhibitors alone.
Mechanism of Synergy: A Dual Assault on DNA Damage Repair
The combination of Prexasertib and PARP inhibitors creates a synthetic lethal interaction by targeting two critical nodes in the DNA damage response pathway.
-
PARP Inhibitors' Role: PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[1][2][3] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs).[2][4] In cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.[4]
-
Prexasertib's Role: Prexasertib is a potent and selective inhibitor of CHK1, a key kinase that regulates cell cycle checkpoints (primarily the G2/M checkpoint) in response to DNA damage.[5][6][7] By inhibiting CHK1, Prexasertib abrogates the cell's ability to arrest the cell cycle for DNA repair, forcing cells with damaged DNA to enter mitosis prematurely, a process that results in mitotic catastrophe and apoptosis.[6][7][8]
The synergistic effect arises from the fact that PARP inhibition increases the burden of DNA damage, while Prexasertib dismantles the primary checkpoint mechanism that allows cancer cells to cope with this damage. This is particularly effective in high-grade serous ovarian cancer (HGSOC) cells, which often have a dysfunctional G1/S checkpoint due to p53 mutations and are therefore heavily reliant on the CHK1-mediated G2/M checkpoint for DNA repair.[7][9][10] Furthermore, studies have shown that Prexasertib can prevent the formation of Rad51 foci, a critical step in homologous recombination repair, thereby sensitizing even BRCA wild-type cells to PARP inhibitors.[9][10][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the synergy between Prexasertib and PARP inhibitors.
Caption: Targeted DNA damage response pathway.
Caption: General in vitro experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies combining Prexasertib with a PARP inhibitor (Olaparib).
Table 1: IC50 Values of Prexasertib and Olaparib in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines
| Cell Line | BRCA Status | Prexasertib IC50 (nM) | Olaparib IC50 (µM) |
| OVCAR3 | Wild-Type | 26.3 ± 3.5 | 1.8 ± 0.2 |
| OV90 | Wild-Type | 23.6 ± 3.8 | >10 |
| PEO1 | Mutant | 3.5 ± 0.6 | 0.02 ± 0.003 |
| PEO4 | Wild-Type (Revertant) | 4.5 ± 0.9 | 0.8 ± 0.1 |
| UWB1.289 | Mutant | 1.2 - 30.6 | 3.4 |
| UWB1.289/OlaR | Mutant (Olaparib-Resistant) | 1.2 - 30.6 | 26.3 - >50 |
Data compiled from multiple sources, including[9][12]. Values represent the mean ± standard deviation where available.
Table 2: Synergy Analysis of Prexasertib and Olaparib Combination
| Cell Line | Synergy Assessment Method | Result |
| OVCAR3 | Bliss Synergy Score | Synergistic |
| OV90 | Bliss Synergy Score | Synergistic |
| PEO1 | Bliss Synergy Score | Synergistic |
| PEO4 | Bliss Synergy Score | Synergistic |
| TOV112D | Combenefit Software (Bliss model) | Synergistic |
| ES2 | Combenefit Software (Bliss model) | Synergistic |
| HGSOC PDX Models | In vivo tumor growth inhibition | Synergistic |
Synergy has been consistently observed across multiple HGSOC cell lines and patient-derived xenograft (PDX) models.[9][13][14][15]
Detailed Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol determines the cytotoxic effects of Prexasertib and a PARP inhibitor, alone and in combination, and quantifies their synergistic interaction.
Materials:
-
Selected cancer cell lines (e.g., OVCAR3, PEO1)
-
Complete cell culture medium
-
Prexasertib
-
PARP inhibitor (e.g., Olaparib)
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., Combenefit, CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-4,000 cells/well) in 100 µL of complete medium.[13]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Prexasertib and the PARP inhibitor in DMSO.
-
Create a dose-response matrix with serial dilutions of both drugs. Typically, a 6x6 or 8x8 matrix is used.
-
Treat the cells by adding the drug dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plates for 3 to 6 days at 37°C, 5% CO2.[13]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate cell viability relative to the DMSO-treated control wells.
-
Generate dose-response curves and calculate IC50 values for each drug alone using software like GraphPad Prism.
-
Input the combination data into synergy analysis software to calculate synergy scores (e.g., Bliss, Loewe, or Combination Index). A Combination Index (CI) value less than 1 indicates synergism.[12]
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
6-well plates
-
Prexasertib and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore like APC)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Prexasertib, a PARP inhibitor, or the combination at their respective IC50 concentrations for 48-72 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour.
-
Annexin V-positive, PI-negative cells are early apoptotic. Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
Protocol 3: DNA Damage Analysis (γH2AX and RAD51 Foci Formation)
This immunofluorescence-based protocol visualizes and quantifies DNA double-strand breaks (via γH2AX) and the homologous recombination repair response (via RAD51).
Materials:
-
Chamber slides or coverslips in multi-well plates
-
Prexasertib and PARP inhibitor
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibodies: anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-RAD51
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI (nuclear counterstain)
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on chamber slides or coverslips and allow them to adhere.
-
Treat with drugs as described in previous protocols for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with corresponding secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips with mounting medium containing DAPI.
-
Image using a fluorescence microscope.
-
-
Quantification:
Protocol 4: Cell Cycle Analysis
This protocol assesses the effect of the drug combination on cell cycle distribution.
Materials:
-
6-well plates
-
Prexasertib and PARP inhibitor
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in Protocol 2.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer.
-
The combination treatment is expected to abrogate the G2/M arrest induced by PARP inhibitor monotherapy, forcing cells to enter mitosis with unrepaired DNA.[9][16] This can be observed as a decrease in the G2/M population compared to the PARP inhibitor alone.[9]
-
Conclusion
The combination of Prexasertib and PARP inhibitors demonstrates significant synergistic cytotoxicity in vitro, particularly in HGSOC models. This is achieved by concurrently inducing DNA damage and dismantling the cell cycle checkpoints essential for repair. The protocols outlined in this document provide a robust framework for researchers to investigate this promising therapeutic strategy, quantify its efficacy, and elucidate the underlying molecular mechanisms. These studies are critical for the continued development and clinical application of this combination therapy in oncology.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. Prexasertib - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. medrxiv.org [medrxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of CHK1 Pathway Proteins Following Prexasertib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prexasertib (LY2606368) is a potent and selective inhibitor of the serine/threonine kinase CHK1, a critical component of the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] By inhibiting CHK1, Prexasertib disrupts normal cell cycle arrest in response to DNA damage, leading to mitotic catastrophe and apoptosis in cancer cells, particularly those with high replication stress.[1][3] Western blot analysis is an essential technique to elucidate the pharmacodynamic effects of Prexasertib on the CHK1 signaling pathway. This document provides detailed protocols for Western blot analysis of key CHK1 pathway proteins and summarizes the expected quantitative changes following Prexasertib treatment.
CHK1 Signaling Pathway and Prexasertib's Mechanism of Action
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated in response to single-strand DNA breaks and replication stress.[4][5] Activated ATR then phosphorylates and activates CHK1.[4][5] CHK1, in turn, phosphorylates downstream targets, including the CDC25 family of phosphatases, leading to their degradation and subsequent G2/M cell cycle arrest.[6] This allows time for DNA repair.
Prexasertib, as an ATP-competitive inhibitor, blocks the kinase activity of CHK1.[1][7] This leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, resulting in cell death.[8][9] A key indicator of Prexasertib's on-target activity is the modulation of CHK1 phosphorylation. While Prexasertib inhibits the autophosphorylation of CHK1 at Serine 296 (S296), it can lead to a paradoxical increase in phosphorylation at ATR-dependent sites like Serine 317 (S317) and Serine 345 (S345) due to the accumulation of DNA damage.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CHEK1 - Wikipedia [en.wikipedia.org]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prexasertib In Vivo Dosing and Schedule for Pediatric Solid Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Prexasertib (LY2606368), a selective CHK1/CHK2 inhibitor, in preclinical pediatric solid tumor models. The included data and protocols are synthesized from published preclinical and clinical studies to guide researchers in designing and executing in vivo experiments.
Introduction
Prexasertib is a small molecule inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA damage response (DDR).[1][2] By inhibiting CHK1/2, Prexasertib abrogates cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells with high levels of replication stress, a characteristic of many pediatric solid tumors.[1][2] Preclinical studies have demonstrated significant antitumor activity of Prexasertib as a monotherapy and in combination with chemotherapy in a variety of pediatric solid tumor models.[3][4]
In Vivo Dosing and Efficacy of Prexasertib Monotherapy
The following tables summarize the in vivo dosing, scheduling, and efficacy of Prexasertib as a single agent in various pediatric solid tumor xenograft models.
Table 1: Prexasertib Monotherapy Dosing and Efficacy in Pediatric Solid Tumor Xenograft Models
| Tumor Type | Model Type | Mouse Strain | Prexasertib Dose | Route of Administration | Dosing Schedule | Outcome | Reference |
| Neuroblastoma | Cell Line-Derived Xenograft (CDX) & Patient-Derived Xenograft (PDX) | Not Specified | 10 mg/kg | Subcutaneous (SC) | Twice daily (BID) for 3 consecutive days, repeated weekly for 4 weeks | Tumor regression | [5] |
| Rhabdomyosarcoma | CDX & PDX | Not Specified | 10 mg/kg | Subcutaneous (SC) | Twice daily (BID) for 3 consecutive days, repeated for 3 weeks | Tumor regression | [5] |
| Desmoplastic Small Round Cell Tumor | PDX | Not Specified | Not Specified | Not Specified | Not Specified | Complete regression | [3] |
| Malignant Rhabdoid Tumor | CDX | Not Specified | Not Specified | Not Specified | Not Specified | Complete regression | [3] |
| Group 3 Medulloblastoma | Orthotopic Xenograft | CD-1 nude mice | 10 mg/kg | Subcutaneous (SC) | Single dose | Target engagement and DNA damage | [6] |
| Group 3 Medulloblastoma | Orthotopic Xenograft | CD-1 nude mice | 20 mg/kg | Intravenous (IV) | Single dose | Target engagement, DNA damage, and apoptosis | [6] |
In Vivo Combination Therapy with Prexasertib
Prexasertib has been shown to potentiate the effects of DNA-damaging chemotherapeutic agents.
Table 2: Prexasertib Combination Therapy Dosing and Efficacy
| Tumor Type | Combination Agent | Prexasertib Dosing | Combination Agent Dosing | Notes | Outcome | Reference |
| Neuroblastoma, Osteosarcoma, Ewing Sarcoma | Chemotherapy | Not Specified | Not Specified | Concurrent administration | Overcame innate resistance to Prexasertib | [3] |
| Alveolar Rhabdomyosarcoma | Chemotherapy | Not Specified | Not Specified | Concurrent administration | Prevented acquired resistance to Prexasertib | [3] |
Signaling Pathway
Prexasertib Mechanism of Action
Prexasertib targets the CHK1/CHK2 kinases, which are central to the DNA Damage Response (DDR) pathway. Upon DNA damage or replication stress, ATR (Ataxia Telangiectasia and Rad3-related) is activated and subsequently phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to their inactivation. This prevents the activation of Cyclin-Dependent Kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, Prexasertib prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and cell death.
Caption: Prexasertib inhibits CHK1, disrupting the DNA damage response pathway.
Experimental Protocols
Prexasertib Formulation for In Vivo Studies
Materials:
-
Prexasertib (LY2606368) powder
-
20% (w/v) Captisol® solution in sterile water
-
Sterile water for injection
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount of Prexasertib and 20% Captisol® solution based on the desired final concentration and volume.
-
In a sterile vial, dissolve the Prexasertib powder in the 20% Captisol® solution.
-
Vortex briefly to aid dissolution.
-
If necessary, sterile filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Store the formulation as recommended by the manufacturer, typically protected from light.
Note: This is a general protocol based on published studies.[6] The optimal formulation may vary depending on the specific experimental requirements and should be determined by the researcher.
Pediatric Solid Tumor Xenograft Model Workflow
The following diagram outlines a typical workflow for in vivo efficacy studies of Prexasertib in pediatric solid tumor xenograft models.
Caption: Workflow for in vivo studies of Prexasertib in pediatric xenograft models.
Establishment of Pediatric Solid Tumor Xenografts
Materials:
-
Pediatric solid tumor cell line or patient-derived tumor fragments
-
Immunocompromised mice (e.g., CD-1 nude, NSG)
-
Matrigel (optional, for cell line xenografts)
-
Sterile surgical instruments
-
Anesthesia
Procedure:
-
Cell Line-Derived Xenografts (CDX):
-
Harvest cultured tumor cells and resuspend in sterile PBS or culture medium.
-
(Optional) Mix cell suspension with Matrigel at a 1:1 ratio.
-
Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously or orthotopically into anesthetized mice.
-
-
Patient-Derived Xenografts (PDX):
-
Under sterile conditions, mince fresh tumor tissue into small fragments (1-3 mm³).
-
Implant the tumor fragments subcutaneously or orthotopically into a subcutaneous pocket in anesthetized mice.
-
In Vivo Efficacy Study
Procedure:
-
Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer Prexasertib or vehicle control according to the specified dose and schedule.
-
Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for orthotopic, luciferase-expressing tumors) 2-3 times per week.
-
Measure mouse body weight and assess overall health at regular intervals as a measure of toxicity.
-
Continue treatment and monitoring until tumors reach the predetermined endpoint or for the duration of the study.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Conclusion
Prexasertib has demonstrated significant single-agent and combination therapy efficacy in a range of preclinical pediatric solid tumor models. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of CHK1/2 inhibition in pediatric oncology. It is recommended that researchers consult the primary literature for further details specific to their tumor model of interest.
References
- 1. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Activity of the Checkpoint Kinase 1 Inhibitor Prexasertib as a Single Agent or Chemopotentiator Across a Range of Preclinical Pediatric Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing γH2AX after Prexasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (LY2606368) is a potent and selective inhibitor of the serine/threonine checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2] These kinases are critical regulators of the DNA damage response (DDR), cell cycle checkpoints, and DNA replication.[3][4] By inhibiting CHK1, Prexasertib disrupts normal cell cycle arrest in response to DNA damage, leading to replication stress, the collapse of replication forks, and the formation of DNA double-strand breaks (DSBs).[3][5] This induction of catastrophic DNA damage ultimately triggers apoptosis, particularly in cancer cells that often have a defective G1 checkpoint and are highly reliant on the S and G2 checkpoints regulated by CHK1.[6]
A key early event in the cellular response to DSBs is the rapid phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γH2AX).[7][8] Thousands of H2AX molecules are phosphorylated in the chromatin flanking a DSB, forming discrete nuclear foci that can be visualized and quantified.[9] This makes γH2AX a highly sensitive and specific biomarker for monitoring the extent of DNA damage.[10][11] Assessing γH2AX levels is therefore a crucial method for evaluating the pharmacodynamic effects and cellular efficacy of DNA-damaging agents like Prexasertib.[5][12][13]
These application notes provide detailed protocols for multiple standard laboratory techniques to detect and quantify γH2AX induction following Prexasertib treatment in both cell culture and tissue samples.
Signaling Pathway of Prexasertib-Induced γH2AX
Prexasertib exerts its effect by inhibiting CHK1, a key kinase that stabilizes replication forks.[5] Inhibition of CHK1 leads to replication fork collapse, which generates DNA double-strand breaks (DSBs).[6] These DSBs activate DNA damage sensor kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR), which in turn phosphorylate H2AX at serine 139, forming γH2AX foci at the damage sites.[10] This signaling cascade is a hallmark of the DNA damage response.
Caption: Prexasertib-induced γH2AX signaling pathway.
Quantitative Data Summary
The induction of γH2AX by Prexasertib is dose- and time-dependent. The following table provides an example of expected results from a flow cytometry experiment designed to quantify the percentage of γH2AX-positive cells after treatment. Actual values will vary based on the cell line, drug concentration, and exposure time.
| Treatment Group | Concentration | Time (hours) | % γH2AX Positive Cells (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | 24 | 3.5 ± 1.2 |
| Prexasertib | 10 nM | 24 | 25.7 ± 3.5 |
| Prexasertib | 50 nM | 24 | 68.2 ± 5.1 |
| Prexasertib | 250 nM | 24 | 85.4 ± 4.8 |
| Prexasertib | 50 nM | 6 | 35.1 ± 4.0 |
| Prexasertib | 50 nM | 12 | 55.9 ± 6.2 |
| Prexasertib | 50 nM | 48 | 72.3 ± 5.5 |
Note: This table presents illustrative data based on typical outcomes reported in the literature.[2][12][14] Researchers should perform their own dose-response and time-course experiments to determine optimal conditions.
Experimental Protocols
Four common methods for assessing γH2AX are detailed below: Immunofluorescence (IF), Western Blotting (WB), Flow Cytometry, and Immunohistochemistry (IHC).
General Protocol: Cell Culture and Prexasertib Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
Adherence: Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare fresh dilutions of Prexasertib in complete culture medium from a DMSO stock. Replace the medium in the cell culture plates with the drug-containing medium or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).[5][6]
-
Harvesting: After incubation, proceed immediately to the specific protocol for γH2AX detection.
Protocol 1: Immunofluorescence (IF) for γH2AX Foci Detection
This method allows for the direct visualization and quantification of discrete γH2AX foci within the nucleus, where each focus corresponds to a single DSB.[9][15]
Caption: Workflow for γH2AX immunofluorescence staining.
A. Reagents and Materials
-
Cells grown on sterile glass coverslips in multi-well plates.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Alexa Fluor® 488 or 594-conjugated goat anti-rabbit/mouse IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
-
Microscope slides and nail polish.
B. Step-by-Step Procedure [16][17]
-
Preparation: Perform cell seeding and Prexasertib treatment as described in the general protocol.
-
Fixation: Aspirate the culture medium and wash cells once with PBS. Add Fixation Solution and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer (e.g., 1:500 or as recommended by the manufacturer). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:1000). Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Add DAPI solution and incubate for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash once with PBS. Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide and seal the edges with nail polish.
-
Imaging: Acquire images using a fluorescence microscope. Capture images in the DAPI (blue) and γH2AX (e.g., green) channels.
C. Data Analysis
-
Quantify the number of γH2AX foci per nucleus using imaging software such as ImageJ/Fiji.[17]
-
A cell is often considered "positive" if it contains >5 foci.
-
Calculate the average number of foci per cell or the percentage of positive cells across different treatment conditions.
Protocol 2: Western Blotting for Total γH2AX Detection
Western blotting measures the total cellular level of γH2AX protein, providing a semi-quantitative assessment of overall DNA damage in a cell population.[18]
Caption: Workflow for γH2AX Western Blotting.
A. Reagents and Materials
-
Treated cell pellets.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer.
-
SDS-PAGE gels (12-15% is suitable for histones).
-
PVDF or Nitrocellulose membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Primary Antibodies: anti-γH2AX, anti-total H2AX, and a loading control (e.g., anti-β-Actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit/mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
B. Step-by-Step Procedure [18][19]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and scrape them into ice-cold Lysis Buffer. Incubate on ice for 30 minutes.
-
Lysate Collection: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-γH2AX, 1:1000) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[18]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total H2AX and a loading control to ensure equal protein loading.
C. Data Analysis
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the γH2AX signal to the total H2AX signal or a loading control.
-
Compare the normalized signal intensity across different treatment groups.
Protocol 3: Flow Cytometry for High-Throughput γH2AX Analysis
Flow cytometry provides rapid, high-throughput quantification of γH2AX immunofluorescence in thousands of individual cells, making it ideal for dose-response studies and screening.[21][22]
Caption: Workflow for γH2AX flow cytometry.
A. Reagents and Materials
-
Treated cells in suspension.
-
PBS with 2% Fetal Bovine Serum (FBS).
-
Fixation Solution: 2-4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: Ice-cold 90% Methanol.
-
Staining Buffer: PBS with 1% BSA and 0.1% Triton™ X-100.
-
Primary Antibody: anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Alexa Fluor® 488-conjugated secondary antibody.
-
DNA Staining Solution: Propidium Iodide (PI) or DAPI.
B. Step-by-Step Procedure [22][23]
-
Cell Harvesting: Harvest cells (for adherent cells, use trypsin) and wash once with PBS/2% FBS.
-
Fixation: Resuspend the cell pellet in ice-cold Fixation Solution and incubate for 15 minutes on ice.
-
Permeabilization: Centrifuge cells, remove the supernatant, and resuspend the pellet in ice-cold 90% methanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Washing: Wash cells twice with Staining Buffer.
-
Primary Antibody Incubation: Resuspend the cell pellet in 100 µL of Staining Buffer containing the diluted primary anti-γH2AX antibody. Incubate for 1 hour at room temperature (or overnight at 4°C).[22]
-
Washing: Wash cells twice with Staining Buffer.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of Staining Buffer containing the diluted fluorescent secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash cells twice with Staining Buffer.
-
DNA Staining: Resuspend cells in a buffer containing a DNA stain like PI to analyze cell cycle distribution.
-
Acquisition: Analyze the samples on a flow cytometer, measuring fluorescence in the appropriate channels (e.g., FITC for Alexa Fluor® 488 and PE-Texas Red for PI).
C. Data Analysis
-
Gate on the single-cell population.
-
Create a histogram of γH2AX fluorescence intensity.
-
Set a gate on the γH2AX-positive population based on the negative/vehicle control.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each sample.
-
Correlate γH2AX signal with DNA content (cell cycle phase).[22]
Protocol 4: Immunohistochemistry (IHC) for γH2AX in Tissue
IHC is used to detect γH2AX in formalin-fixed, paraffin-embedded (FFPE) tissue sections, which is essential for evaluating the in vivo efficacy of Prexasertib in preclinical tumor models.[24][25]
Caption: Workflow for γH2AX immunohistochemistry.
A. Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides.
-
Xylene and graded ethanol series (100%, 95%, 70%).
-
Antigen Retrieval Buffer: Citrate Buffer (pH 6.0) or EDTA Buffer (pH 9.0).
-
Hydrogen Peroxide (3%) to block endogenous peroxidases.
-
Blocking Buffer: Normal goat serum in PBS.
-
Primary Antibody: anti-phospho-Histone H2A.X (Ser139) antibody validated for IHC.
-
HRP-conjugated secondary antibody/detection system.
-
DAB (3,3'-Diaminobenzidine) chromogen substrate.
-
Hematoxylin counterstain.
-
Mounting Medium.
B. Step-by-Step Procedure [24][26]
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in Antigen Retrieval Buffer (e.g., in a pressure cooker or water bath at 95-100°C for 20-40 minutes). Cool for 20 minutes.
-
Peroxidase Block: Incubate slides in 3% H₂O₂ for 10 minutes to quench endogenous peroxidase activity. Wash with wash buffer.
-
Blocking: Block with normal serum for 30-60 minutes.
-
Primary Antibody Incubation: Incubate slides with the primary anti-γH2AX antibody overnight at 4°C.
-
Washing: Wash slides with wash buffer.
-
Secondary Antibody/Detection: Apply an HRP-conjugated secondary antibody or polymer-based detection system and incubate according to the manufacturer's protocol (typically 30-60 minutes).
-
Washing: Wash slides with wash buffer.
-
Chromogen Development: Apply DAB substrate and incubate until a brown precipitate is visible.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with permanent mounting medium.
C. Data Analysis
-
Examine slides under a light microscope.
-
γH2AX-positive nuclei will appear brown.
-
Quantify the staining using a scoring system (e.g., H-score) or automated image analysis software to determine the percentage of positive cells and staining intensity.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. γH2AX assay as DNA damage biomarker for human population studies: defining experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma-H2AX - a novel biomarker for DNA double-strand breaks. | Semantic Scholar [semanticscholar.org]
- 11. γH2AX as a marker of DNA double strand breaks and genomic instability in human population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells [mdpi.com]
- 20. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 22. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 24. Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections) [protocols.io]
- 25. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prexasertib and Gemcitabine Combination Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodology for investigating the combination of prexasertib (a CHK1/2 inhibitor) and gemcitabine. The synergistic effect of these two agents offers a promising therapeutic strategy, particularly in cancers reliant on the DNA Damage Response (DDR) pathway, such as pancreatic cancer.
Introduction
Gemcitabine, a nucleoside analog, is a standard-of-care chemotherapy that induces DNA damage and replication stress in rapidly dividing cancer cells. This stress activates the ATR/Chk1 signaling pathway, a critical cell cycle checkpoint that allows cells to repair DNA damage before proceeding with division, thus being a survival mechanism for cancer cells. Prexasertib is a potent inhibitor of Checkpoint Kinase 1 (CHK1) and 2 (CHK2). By inhibiting CHK1, prexasertib abrogates the gemcitabine-induced cell cycle arrest, forcing cells with damaged DNA into mitosis. This leads to a phenomenon known as "replication catastrophe," resulting in synergistic cancer cell death (apoptosis). Preclinical studies have consistently demonstrated that this combination is more effective than either agent alone.[1][2][3]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of prexasertib and gemcitabine in the SUIT-2 pancreatic cancer cell line.
Table 1: In Vitro Cytotoxicity (IC50) of Single Agents
| Drug | Cell Line | IC50 Value |
| Prexasertib | SUIT-2 | 30.8 ± 6.04 nM |
| Gemcitabine | SUIT-2 | 0.642 ± 0.048 ng/mL |
| S-1* | SUIT-2 | 0.506 ± 0.219 µg/mL |
| S-1 is an oral fluoropyrimidine derivative, often studied alongside gemcitabine. | ||
| (Data sourced from Morimoto et al., 2020)[3] |
Table 2: Synergistic Inhibition of Cell Proliferation in SUIT-2 Cells (72h Treatment)
| Treatment Group | Concentration | % Inhibition (Mean ± SD) |
| Control | - | 0 |
| Prexasertib | 5 nM | ~10% |
| Gemcitabine | 0.3 ng/mL | ~20% |
| S-1 | 0.2 µg/mL | ~15% |
| Prexasertib + Gemcitabine | 5 nM + 0.3 ng/mL | ~60% |
| Prexasertib + S-1 | 5 nM + 0.2 µg/mL | ~55% |
| Prexasertib + Gemcitabine + S-1 | 5 nM + 0.3 ng/mL + 0.2 µg/mL | ~80% |
| P<0.05 indicates a significant difference compared to single-agent treatments. (Data interpreted from graphical representations in Morimoto et al., 2020)[4] |
Table 3: Induction of Apoptosis in SUIT-2 Cells (72h Treatment)
| Treatment Group | Concentration | Apoptotic Cell Death (Fold Increase vs. Control) |
| Control | - | 1.0 |
| Prexasertib | 5 nM | ~1.2 |
| Gemcitabine + S-1 (GS) | 0.3 ng/mL + 0.2 µg/mL | ~2.5 |
| Prexasertib + GS | 5 nM + 0.3 ng/mL + 0.2 µg/mL | ~11.0 |
| P<0.05 indicates a significant difference compared to other groups. (Data sourced from Morimoto et al., 2020)[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating the prexasertib-gemcitabine combination.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of prexasertib and gemcitabine, alone and in combination, and for calculating the Combination Index (CI) to assess synergy.
Materials:
-
Pancreatic cancer cell line (e.g., SUIT-2)
-
RPMI-1640 medium with 10% FBS
-
Prexasertib (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed SUIT-2 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of prexasertib (e.g., 0-30 nM) and gemcitabine (e.g., 0-0.5 ng/mL) in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 100 µL of medium containing both drugs at various concentration ratios.
-
Include vehicle control wells (e.g., DMSO concentration matching the highest drug concentration).
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Protocol 2: Apoptosis Detection (ELISA)
This protocol quantifies apoptosis by measuring mono- and oligonucleosomes in the cytoplasmic fraction of cell lysates.
Materials:
-
SUIT-2 cells
-
6-well plates
-
Prexasertib and Gemcitabine
-
Cell Death Detection ELISA kit (e.g., from Roche)
-
Incubation buffer (provided with kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed 6.0 x 10^4 cells/well in 6-well plates. After 24 hours, replace the medium with fresh medium containing the drugs at desired concentrations (e.g., Prexasertib 5 nM, Gemcitabine 0.3 ng/mL, S-1 0.2 µg/mL), alone or in combination.
-
Incubation: Incubate for 72 hours.
-
Cell Lysis: Collect both floating and attached cells. Homogenize the cell pellet in 500 µL of the kit's incubation buffer.
-
ELISA Procedure:
-
Coat a 96-well plate with the provided anti-histone antibody.
-
Add the cell lysates to the wells and incubate.
-
Add horseradish peroxidase-conjugated anti-DNA antibody.
-
Add the substrate and measure the absorbance at 405 nm.
-
-
Analysis: Compare the absorbance values of treated samples to the control to determine the fold-increase in apoptosis.[4]
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in key proteins involved in the DNA damage and apoptosis pathways.
Materials:
-
SUIT-2 cells
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (example antibodies, dilutions should be optimized):
-
Phospho-Chk1 (Ser296)
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
γH2AX (Phospho-Histone H2A.X Ser139)
-
Bcl-2
-
Cleaved PARP
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Seed 3.0 x 10^5 cells in dishes. After 24 hours, treat with drugs (e.g., Prexasertib 10 nM, Gemcitabine 0.3 ng/mL) for 24, 48, or 72 hours.[3]
-
Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control (β-actin).
Protocol 4: In Vivo Pancreatic Cancer Xenograft Model
This protocol provides a framework for evaluating the in vivo efficacy of the prexasertib-gemcitabine combination. Note: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., NCr nude mice)
-
Pancreatic cancer cells (e.g., SUIT-2, MiaPaCa-2)
-
Prexasertib (formulated for in vivo use)
-
Gemcitabine (formulated for in vivo use)
-
Vehicle control solution
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 pancreatic cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into four treatment groups:
-
Vehicle Control
-
Gemcitabine alone (e.g., 100-150 mg/kg, intraperitoneal, once or twice weekly)
-
Prexasertib alone (e.g., 10 mg/kg, subcutaneous, twice daily for 3 consecutive days each week)
-
Gemcitabine + Prexasertib (dosing as for single agents)
-
-
Tumor Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health.
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC for Ki-67, Western blot for pharmacodynamic markers).
-
Analysis: Compare tumor growth inhibition (TGI) between the treatment groups. A combination showing significantly greater TGI than either single agent indicates in vivo synergy.
References
Troubleshooting & Optimization
Overcoming Prexasertib Mesylate Hydrate solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Prexasertib Mesylate Hydrate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY2606368 Mesylate Hydrate) is a selective and ATP-competitive inhibitor of the checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2][3] These kinases are critical components of the DNA damage response (DDR) pathway. By inhibiting CHK1 and CHK2, Prexasertib disrupts cell cycle checkpoints, leading to premature entry into mitosis for cells with DNA damage. This can result in a phenomenon known as "replication catastrophe," causing double-stranded DNA breaks and ultimately, apoptosis (programmed cell death).[1][2][4]
Q2: What are the primary solvents for dissolving this compound for in vitro use?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro assays.[4][5][6][7][8] It is practically insoluble in water and ethanol.[6][9] For optimal results, it is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.[6]
Q3: My this compound solution precipitates when I dilute it in my aqueous assay buffer. What can I do?
This is a common issue known as "crashing out" that occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble. Here are several strategies to mitigate this:
-
Two-Step Dilution: First, create an intermediate dilution of your DMSO stock in your assay medium. Then, perform the final dilution to the desired concentration. This gradual change in solvent polarity can help maintain solubility.
-
Rapid Mixing: Add the small volume of the DMSO stock solution to a larger volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Use of Serum: If your cell culture medium contains fetal bovine serum (FBS) or other proteins, these can help to stabilize Prexasertib and keep it in solution. Diluting the DMSO stock directly into the complete, serum-containing medium is recommended.
-
Consider Co-solvents: For cell-free assays, the inclusion of co-solvents such as PEG300 or Tween 80 may improve solubility. However, their potential effects on the specific enzymatic reactions or cellular components in your assay must be validated beforehand.[6]
Q4: What are the known signaling pathways affected by Prexasertib?
Prexasertib primarily targets the CHK1/CHK2 pathway, which is a central part of the DNA damage response.[10][11] Additionally, studies have shown that Prexasertib can also downregulate the NOTCH signaling pathway by decreasing the expression of NOTCH1 and NOTCH3, as well as their downstream targets like HES1.[12][13][14]
Data Presentation
Table 1: Solubility of Prexasertib Forms in DMSO
| Compound Form | Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| Prexasertib (Free Base) | DMSO | ~12.5 - 22 mg/mL | ~34.2 - 60.2 mM | [8] |
| Prexasertib HCl | DMSO | ~17 mg/mL | ~38.78 mM | [6] |
| This compound | DMSO | ≥ 60 mg/mL | Not specified |
Note: Solubility can vary between batches and is dependent on the purity and handling of both the compound and the solvent. Always refer to the manufacturer's datasheet for the specific lot you are using.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution (Molecular Weight of Prexasertib free base is 365.39 g/mol ; the mesylate hydrate form will have a slightly higher molecular weight, so adjust calculations based on the manufacturer's specifications if necessary. For this example, we will use the free base molecular weight for approximation):
-
Mass (mg) = 10 mmol/L * 0.001 L * 365.39 g/mol * 1000 mg/g = 3.65 mg
-
-
Weigh the powder: Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[2]
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store properly: Store the aliquots at -80°C for long-term stability.[7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C), with or without serum as required by the specific cell line and experiment.
-
Sterile tubes and pipettes
Procedure (Example for a final concentration of 100 nM in 10 mL of media):
-
Calculate the required volume of stock solution:
-
Using the formula V1C1 = V2C2:
-
V1 = (100 nM * 10 mL) / 10 mM = (100 x 10-9 M * 0.01 L) / (10 x 10-3 M) = 0.1 µL
-
-
Perform a serial dilution: As pipetting 0.1 µL accurately is difficult, a serial dilution is recommended.
-
Step 1 (Intermediate Dilution): Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.
-
Step 2 (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed complete cell culture medium to achieve the final concentration of 100 nM.
-
-
Mix thoroughly: Gently mix the final working solution by inverting the tube or pipetting up and down before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Prexasertib used in your experiment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Prexasertib's mechanism of action.
Caption: Troubleshooting workflow for Prexasertib solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (LY 2606368) | CHK1 (checkpoint kinase 1) inhibitor | CDK inhibitor | CAS# 1234015-57-6 | CAS 1234015-57-6 | Buy this compound (LY-2606368) from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Prexasertib (LY2606368) | Anti-tumor | Apoptosis | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mct.aacrjournals.org [mct.aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CHK1/2 Inhibitor Prexasertib Suppresses NOTCH Signaling and Enhances Cytotoxicity of Cisplatin and Radiation in Head and Neck Squamous Cell Carcinoma [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Prexasertib in experiments
Welcome to the technical support center for researchers utilizing Prexasertib. This resource is designed to help you identify and mitigate potential off-target effects in your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Prexasertib?
A1: Prexasertib is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] It has a significantly lower inhibitory concentration (IC50) for CHK1 compared to other kinases.[1][3] By inhibiting CHK1, Prexasertib disrupts the DNA damage response (DDR) pathway, leading to the accumulation of DNA damage, replication stress, and ultimately, apoptosis in cancer cells.[2][4][5]
Q2: What are the known off-target effects of Prexasertib?
A2: While Prexasertib is highly selective for CHK1, it does exhibit activity against other kinases at higher concentrations. The most well-documented off-target is Checkpoint Kinase 2 (CHK2).[1][4][6] Other potential off-targets identified in cell-free assays include RSK1, MELK, SIK, BRSK2, and ARK5.[3] It is crucial to be aware of these potential off-targets, as they could contribute to the observed phenotype in your experiments, especially when using higher concentrations of the inhibitor.
Q3: How can I determine if the phenotype I'm observing is due to an off-target effect?
A3: Several experimental approaches can help you distinguish between on-target and off-target effects:
-
Dose-Response Analysis: A hallmark of off-target effects is their appearance at higher concentrations of the inhibitor. Perform a dose-response curve and correlate the phenotype with the IC50 for CHK1 inhibition versus the IC50 for potential off-targets.
-
Use a Structurally Different CHK1 Inhibitor: If a different CHK1 inhibitor with a distinct chemical structure recapitulates the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of CHK1. If the phenotype is rescued, it is an on-target effect.
-
siRNA/shRNA Knockdown: Compare the phenotype induced by Prexasertib with that of CHK1 knockdown using siRNA or shRNA. Concordant results support an on-target effect.
-
Kinome-Wide Profiling: For a comprehensive analysis, consider performing a kinome-wide binding or activity assay to identify all potential kinase targets of Prexasertib at the concentration you are using.
Q4: What are the best practices to minimize off-target effects in my experiments?
A4: To minimize the risk of off-target effects, adhere to the following best practices:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of Prexasertib required to inhibit CHK1 activity in your specific cell system and use this concentration for your experiments.
-
Perform Thorough Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and positive/negative controls for your assays.
-
Validate Your Reagents: Ensure the quality and specificity of your antibodies and other reagents.
-
Standardize Experimental Conditions: Maintain consistency in cell density, passage number, and treatment duration to ensure reproducibility.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high, leading to off-target kinase inhibition. | 1. Perform a dose-response experiment to determine the EC50 for cell viability and compare it to the IC50 for CHK1 inhibition. 2. Use a concentration of Prexasertib that is at or slightly above the IC50 for CHK1 inhibition but well below the IC50 for known off-targets. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and is below the toxic threshold for your cell line (typically <0.5%). 2. Include a solvent-only control to assess its effect on cell viability. |
| Cell line is particularly sensitive. | 1. Review the literature for reported sensitivities of your cell line to CHK1 inhibitors. 2. Consider using a less sensitive cell line for initial experiments if the goal is to study mechanisms other than cytotoxicity. |
Issue 2: Discrepancy between Prexasertib-induced phenotype and CHK1 knockdown phenotype.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of Prexasertib. | 1. Lower the concentration of Prexasertib. 2. Test another CHK1 inhibitor with a different chemical scaffold. 3. Investigate the activity of potential off-target kinases (e.g., CHK2, CDKs) at the concentration of Prexasertib being used. |
| Incomplete knockdown of CHK1. | 1. Validate the efficiency of your siRNA or shRNA at the protein level by Western blot. 2. Test multiple different siRNA/shRNA sequences targeting CHK1. |
| Compensation by other kinases upon CHK1 knockdown. | 1. Consider that long-term knockdown may lead to compensatory signaling pathways being activated, which may not occur with acute chemical inhibition. 2. Analyze the activity of related kinases in both Prexasertib-treated and CHK1 knockdown cells. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50/Ki) of Prexasertib against its primary target (CHK1) and several identified off-target kinases in cell-free assays.
| Kinase | IC50 / Ki (nM) | Reference |
| CHK1 | <1 (IC50), 0.9 (Ki) | [3] |
| CHK2 | 8 (IC50) | [1][3] |
| RSK1 | 9 (IC50) | [1][3] |
| MELK | 38 (IC50) | |
| SIK | 42 (IC50) | |
| BRSK2 | 48 (IC50) | |
| ARK5 | 64 (IC50) | |
| CDK2 | >1000 (IC50) | [6] |
Key Experimental Protocols
Protocol 1: Assessing On-Target CHK1 Inhibition via Western Blot
This protocol allows for the verification of Prexasertib's on-target activity by measuring the phosphorylation of CHK1 at Ser296, an autophosphorylation site indicative of CHK1 activity.
Materials:
-
Cell line of interest
-
Prexasertib
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CHK1 (Ser296), Rabbit anti-CHK1 (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of Prexasertib or a vehicle control (DMSO) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Run samples on an SDS-PAGE gel and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-CHK1 signal to the total CHK1 signal. A decrease in the p-CHK1/total CHK1 ratio indicates on-target inhibition.
Protocol 2: Detecting Off-Target Effects on CDK2 Activity via Cyclin E Western Blot
Inhibition of CDK2 can lead to the accumulation of its substrate, Cyclin E. This protocol assesses potential off-target CDK2 inhibition by measuring Cyclin E protein levels.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibodies: Rabbit anti-Cyclin E, Mouse anti-β-actin (loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Block the membrane and incubate with primary antibodies against Cyclin E and β-actin.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the Cyclin E band intensity and normalize it to the β-actin signal. An accumulation of Cyclin E at high concentrations of Prexasertib may suggest off-target CDK2 inhibition.
Protocol 3: Quantifying DNA Damage via γH2AX Flow Cytometry
This protocol quantifies the level of DNA double-strand breaks, a downstream consequence of CHK1 inhibition, by measuring the phosphorylation of histone H2AX (γH2AX).
Materials:
-
Cell line of interest
-
Prexasertib
-
Complete cell culture medium
-
DMSO (vehicle control)
-
PBS
-
70% ice-cold ethanol (for fixation)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS with 1% BSA)
-
Alexa Fluor 488-conjugated anti-phospho-Histone H2A.X (Ser139) antibody
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Prexasertib or vehicle control for the desired duration.
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Permeabilization and Staining:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by incubating in permeabilization buffer for 15 minutes on ice.
-
Incubate the cells with the fluorescently conjugated anti-γH2AX antibody for 1 hour at room temperature in the dark.
-
-
DNA Staining: Wash the cells with PBS and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on single cells and analyze the intensity of the Alexa Fluor 488 signal (γH2AX) in different phases of the cell cycle (determined by PI staining). An increase in γH2AX signal indicates DNA damage.
Visualizations
Caption: Prexasertib's mechanism of action.
Caption: Workflow for identifying off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Prexasertib dosage to minimize toxicity in animal studies
Welcome to the technical support center for optimizing Prexasertib dosage in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity while maintaining therapeutic efficacy in preclinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your animal studies with Prexasertib.
Issue 1: Excessive weight loss or signs of distress in animals.
-
Question: My mice are experiencing significant weight loss (>15%) and show signs of distress (hunched posture, lethargy) after Prexasertib administration. What should I do?
-
Answer:
-
Immediate Action: Cease dosing immediately and provide supportive care as per your institution's animal care and use committee (IACUC) guidelines. This may include providing supplemental nutrition and hydration.
-
Dosage and Schedule Review: The observed toxicity may be due to the current dosage being above the maximum tolerated dose (MTD) for the specific animal model and strain. Review the dosing schedule. Continuous daily dosing is often more toxic than intermittent schedules.[1]
-
Dose Reduction: For future cohorts, consider a dose reduction of 25-50%.
-
Intermittent Dosing: Implement an intermittent dosing schedule. A commonly used and well-tolerated schedule in xenograft models is twice-daily dosing for 3 consecutive days followed by a 4-day rest period each week.[1]
-
Vehicle Control: Ensure that the vehicle is not contributing to the toxicity. Administer the vehicle alone to a control group to rule out any vehicle-related adverse effects.
-
Issue 2: Severe hematologic toxicity (neutropenia, thrombocytopenia).
-
Question: My blood sample analysis reveals severe neutropenia and/or thrombocytopenia. How can I manage this?
-
Answer:
-
Confirm Findings: Repeat the complete blood count (CBC) to confirm the initial results.
-
Toxicity Monitoring: Increase the frequency of blood monitoring to track the nadir and recovery of blood cell counts. This will help in understanding the kinetics of the hematologic toxicity.
-
Dose Adjustment: Similar to managing general distress, a dose reduction is a primary strategy.
-
Intermittent Dosing: An intermittent dosing schedule can allow for the recovery of hematopoietic cells between treatments.[1]
-
Supportive Care (G-CSF): In clinical settings, Granulocyte-Colony Stimulating Factor (G-CSF) is used to manage neutropenia.[2] While less common in preclinical studies due to potential confounding effects on tumor biology, it can be considered in consultation with a veterinarian and if the study design allows for it. The goal would be to support the animals through the period of myelosuppression.
-
Humane Endpoints: Establish clear humane endpoints based on blood cell count thresholds in your experimental protocol, as approved by your IACUC.
-
Issue 3: Lack of tumor response at a well-tolerated dose.
-
Question: I have established a tolerated dose of Prexasertib, but I am not observing the expected anti-tumor efficacy. What are my options?
-
Answer:
-
Mechanism of Action Confirmation: Ensure that Prexasertib is engaging its target in your tumor model. This can be assessed by pharmacodynamic markers such as phosphorylation of CHK1 (pCHK1) and DNA damage markers (e.g., γH2AX) in tumor tissue.[3]
-
Dosing Schedule Optimization: Efficacy may be improved by altering the dosing schedule. Even at the same total weekly dose, different schedules can result in varied anti-tumor activity.
-
Combination Therapy: Prexasertib has shown synergistic effects with other anti-cancer agents, including DNA-damaging agents and PARP inhibitors.[4][5] Consider combination studies if monotherapy is not sufficiently effective.
-
Tumor Model Sensitivity: The sensitivity of different tumor models to Prexasertib can vary. Ensure that your chosen cell line or patient-derived xenograft (PDX) model is known to be sensitive to CHK1 inhibition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of Prexasertib?
-
A1: Prexasertib is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) and, to a lesser extent, checkpoint kinase 2 (CHK2).[6] By inhibiting CHK1, Prexasertib disrupts the DNA damage response, leading to an accumulation of DNA damage and ultimately cell death (apoptosis), particularly in cancer cells with high replication stress.[6][7]
-
-
Q2: What are the most common toxicities observed with Prexasertib in animal studies?
-
Q3: What are some recommended starting doses for Prexasertib in mouse xenograft studies?
-
A3: A commonly cited effective and generally well-tolerated dose in mouse xenograft models is 10 mg/kg administered twice daily for three consecutive days, followed by a four-day break.[1] However, the optimal dose can vary depending on the mouse strain and tumor model, so it is crucial to perform a dose-finding study.
-
-
Q4: How should I formulate Prexasertib for administration to animals?
-
A4: The formulation will depend on the specific salt of Prexasertib you are using. It is often supplied as a powder that needs to be reconstituted. A common vehicle for intravenous administration is a solution containing 20% w/v Captisol®.[8] For oral administration, other vehicles may be more appropriate. Always consult the manufacturer's instructions for the specific formulation.
-
-
Q5: How can I monitor for hematologic toxicity?
-
A5: Regular monitoring of complete blood counts (CBCs) is essential. Blood can be collected via tail vein or saphenous vein for analysis. The frequency of monitoring should be highest during the first few cycles of treatment to establish the nadir of blood cell counts.
-
Data Presentation
Table 1: Summary of Prexasertib Dosing Schedules and Observed Toxicities in Preclinical and Clinical Studies
| Study Type | Animal/Patient Population | Dosing Schedule | Observed Toxicities | Reference |
| Preclinical | Pediatric Tumor Xenograft Models | 10 mg/kg, twice daily, 3 days on/4 days off | Generally well-tolerated | [1] |
| Preclinical | Mouse Group 3 Medulloblastoma Model | 10 mg/kg, single subcutaneous dose | Not specified in detail | [8] |
| Preclinical | Mouse Group 3 Medulloblastoma Model | 20 mg/kg, single intravenous dose | Not specified in detail | [8] |
| Clinical (Phase I) | Adult Patients with Advanced Solid Tumors | Dose escalation from 60 mg/m² to 105 mg/m² every 14 days | Neutropenia, leukopenia, anemia, thrombocytopenia, fatigue | [3][4] |
| Clinical (Phase I) | Pediatric Patients with Solid Tumors | Dose escalation from 80 to 150 mg/m² on days 1 and 15 of a 28-day cycle | Neutropenia, leukopenia, thrombocytopenia, lymphopenia, anemia | [3][9] |
| Clinical (Phase II) | Adult Patients with Ovarian Cancer | 105 mg/m² every 2 weeks | Grade 4 neutropenia | [2] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of Prexasertib in Mice
-
Animal Model: Select the appropriate mouse strain and tumor model for your study.
-
Dose Escalation Cohorts: Establish at least 3-4 dose cohorts. Based on published data, a starting dose could be 5 mg/kg, escalating to 10, 20, and 40 mg/kg.
-
Dosing Schedule: Administer Prexasertib based on a defined schedule (e.g., once daily for 5 days, or twice daily for 3 days on/4 days off).
-
Toxicity Monitoring:
-
Monitor animal body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., hunched posture, lethargy, ruffled fur).
-
Collect blood samples (e.g., via tail vein) for CBC analysis at baseline, and at selected time points after the start of treatment (e.g., day 5, 8, and 15 for a 14-day cycle) to capture the nadir and recovery of blood counts.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss and does not result in mortality or severe clinical signs of toxicity. The specific criteria should be defined in your IACUC-approved protocol.
-
Data Analysis: Analyze body weight changes, clinical observations, and hematology data for each dose group to determine the MTD.
Protocol 2: Monitoring Hematologic Toxicity of Prexasertib in Mice
-
Blood Collection:
-
Collect 50-100 µL of blood from the tail vein or saphenous vein into EDTA-coated tubes to prevent coagulation.
-
Blood collection should be performed at baseline (before the first dose), at the expected nadir (around day 8 for a 14-day cycle, but this should be determined in initial studies), and at the end of the treatment cycle to assess recovery.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine the following parameters:
-
White Blood Cell (WBC) count
-
Neutrophil count
-
Lymphocyte count
-
Monocyte count
-
Red Blood Cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
Platelet count
-
-
-
Data Interpretation:
-
Compare the post-treatment CBC results to the baseline values for each animal.
-
Grade the hematologic toxicity based on a standardized grading system (e.g., a modified version of the CTCAE for animal studies).
-
-
Humane Endpoints:
-
Establish and adhere to IACUC-approved humane endpoints based on the severity of hematologic toxicity (e.g., a critical drop in neutrophil or platelet counts).
-
Mandatory Visualizations
Caption: Signaling pathway of Prexasertib action.
Caption: Workflow for MTD determination.
Caption: Troubleshooting decision tree.
References
- 1. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Prexasertib
Welcome to the technical support center for researchers investigating acquired resistance to the CHK1 inhibitor, Prexasertib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to Prexasertib, is now showing reduced sensitivity. What are the potential mechanisms of this acquired resistance?
A1: Acquired resistance to Prexasertib has been observed in several cancer types and can arise from multiple mechanisms. In BRCA wild-type high-grade serous ovarian cancer (HGSOC), a primary mechanism is the development of a prolonged G2 cell cycle delay.[1][2][3][4] This is often associated with decreased activity of the CDK1/CyclinB1 complex, which prevents cells from entering mitosis and undergoing mitotic catastrophe, a key mechanism of Prexasertib-induced cell death.[1][2][3]
In other cancer types, such as triple-negative breast cancer (TNBC), resistance can be driven by the activation of pro-survival signaling pathways.[5][6] Specifically, the overexpression and activation of the Epidermal Growth Factor Receptor (EGFR) can contribute to innate resistance by promoting the phosphorylation and inactivation of the pro-apoptotic protein BAD.[5][6][7] Furthermore, acquired resistance in sarcoma models has been linked to the activation of the PI3K/AKT/mTOR and MAPK signaling pathways.[5][6] In small cell lung cancer (SCLC), overexpression of WEE1 has been implicated in Prexasertib resistance.
Q2: I'm observing a higher proportion of my Prexasertib-resistant cells in the G2 phase, even without drug treatment. Is this an expected phenotype?
A2: Yes, this is a reported characteristic of Prexasertib-resistant (PrexR) cells, particularly in HGSOC models.[2][4] PrexR cells can exhibit a larger G2 population that is negative for CyclinB1, coupled with lower CDK1 activity.[2] This altered cell cycle profile is linked to the resistance mechanism, as it allows cells to avoid the mitotic catastrophe induced by Prexasertib.
Q3: Are my Prexasertib-resistant cells likely to be resistant to other CHK1 inhibitors or drugs targeting the DNA damage response?
A3: Cross-resistance is a possibility. Studies have shown that Prexasertib-resistant HGSOC cell lines can also exhibit resistance to other CHK1 inhibitors, such as AZD7762, and to ATR inhibitors.[1] This suggests that the mechanism of resistance is not specific to Prexasertib but may involve broader alterations in the DNA damage response and cell cycle control pathways.
Q4: What are some strategies to overcome acquired resistance to Prexasertib in my experiments?
A4: Several combination therapies have shown promise in overcoming Prexasertib resistance. In models where resistance is driven by a prolonged G2 delay, combining Prexasertib with DNA damaging agents like gemcitabine or hydroxyurea can re-sensitize resistant cells.[1][2][3] For cancers with EGFR-driven resistance, co-treatment with an EGFR inhibitor like erlotinib can enhance sensitivity to Prexasertib.[5][8] Additionally, in the context of PARP inhibitor resistance, Prexasertib has shown synergistic effects when combined with PARP inhibitors like olaparib.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for Prexasertib | Cell line heterogeneity; variations in cell density at the time of treatment; instability of the compound. | Ensure a single-cell-derived clonal population. Optimize and standardize cell seeding density. Prepare fresh drug dilutions for each experiment. |
| No induction of γH2AX in resistant cells after Prexasertib treatment | The resistance mechanism may prevent the accumulation of DNA damage. | This is an expected finding in some resistant models.[2] The resistance mechanism, such as a prolonged G2 arrest, allows for DNA repair before mitotic entry, thus preventing the accumulation of DNA double-strand breaks marked by γH2AX. |
| Difficulty in establishing a stable Prexasertib-resistant cell line | High drug concentrations may be too toxic; insufficient duration of drug exposure. | Start with a low concentration of Prexasertib (around the IC50) and gradually increase the concentration as cells adapt. This process can take several months. |
Quantitative Data Summary
Table 1: IC50 Values of Various Inhibitors in Parental and Prexasertib-Resistant (PrexR) Cell Lines
| Cell Line | Parental IC50 (Prexasertib) | PrexR IC50 (Prexasertib) | Parental IC50 (AZD7762) | PrexR IC50 (AZD7762) |
| OVCAR5 | 7.5 nM[2] | > 3 µM[2] | 0.4 µM[2] | 6 µM[2] |
| OVCAR8 | 5.4 nM[2] | > 3 µM[2] | 0.7 µM[2] | 2.6 µM[2] |
| MX-1 | 5.7 nmol/L[5] | - | - | - |
| MDA-468 | 105 nmol/L[5] | - | - | - |
Table 2: Drug Concentrations Used in Combination Studies
| Drug | Concentration | Cell Line/Model | Purpose |
| Prexasertib | 10 nM[1] | OVCAR5, OVCAR8 | Combination with Olaparib |
| Olaparib | 20 µM[1] | OVCAR5, OVCAR8 | Combination with Prexasertib |
| Ro336 (CDK1i) | 0-10 µM[1] | OVCAR5, OVCAR8 | To assess CDK1 dependence |
| EGF | 50 and 500 nmol/L[5] | MDA-231 | To induce resistance to Prexasertib |
Experimental Protocols
1. Cell Viability (XTT) Assay
This protocol is adapted from methodologies used to assess the growth rates of parental and Prexasertib-resistant cell lines.[1]
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Prexasertib or other inhibitors for 48-72 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Incubation: Add the XTT reagent to each well and incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
2. Western Blot Analysis
This protocol is based on descriptions of immunoblotting for key proteins in Prexasertib resistance studies.[1][2][5]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., pCHK1-S296, CyclinB1, γH2AX, p-EGFR, p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Immunofluorescence for RAD51 Foci
This protocol is derived from methods used to assess homologous recombination repair.[1][9]
-
Cell Culture: Grow cells on coverslips in a 24-well plate.
-
Drug Treatment: Treat cells with Prexasertib and/or a DNA damaging agent (e.g., Olaparib) for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per cell.
Visualizations
Caption: Mechanism of acquired Prexasertib resistance via prolonged G2 delay.
Caption: EGFR signaling pathway contributing to Prexasertib resistance.
Caption: Workflow for developing and characterizing Prexasertib-resistant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. oaepublish.com [oaepublish.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting inconsistent results in Prexasertib sensitivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Prexasertib sensitivity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Prexasertib?
Prexasertib is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, CHK2.[1][2] These kinases are crucial regulators of the DNA damage response (DDR) and cell cycle checkpoints.[3] By inhibiting CHK1, Prexasertib prevents cancer cells from arresting their cell cycle to repair DNA damage. This forces cells with damaged DNA into premature mitosis, leading to a form of cell death known as mitotic catastrophe.[4]
Q2: How should I store and handle Prexasertib?
Proper storage and handling are critical for maintaining the stability and activity of Prexasertib.
| Storage Condition | Duration |
| Powder at -20°C | Up to 3 years[5][6] |
| In solvent (e.g., DMSO) at -80°C | Up to 1 year[5][6] |
-
Reconstitution: Prexasertib is soluble in DMSO.[5] For in vitro experiments, create a stock solution in fresh, high-quality DMSO and sonicate if necessary to ensure complete dissolution.[5]
-
Freeze-Thaw Cycles: It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q3: What are the common endpoint assays to measure Prexasertib sensitivity?
Several assays can be used to determine the effect of Prexasertib on cell viability and proliferation. The choice of assay can influence the results, so consistency is key.
-
Metabolic Assays (e.g., MTT, XTT, WST-1, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8]
-
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as a measure of viable cells.[1]
-
Clonogenic Survival Assays: This long-term assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.[9]
-
Direct Cell Counting (e.g., Trypan Blue Exclusion): This method directly counts viable and non-viable cells.[7]
-
Apoptosis Assays (e.g., Annexin V staining): These assays can confirm that Prexasertib is inducing apoptosis.[10]
Troubleshooting Guide
Inconsistent results in Prexasertib sensitivity assays can arise from various factors, from experimental setup to the inherent biology of the cell lines being tested.
Issue 1: High Variability in IC50 Values Between Experiments
| Possible Cause | Troubleshooting Steps |
| Cell Line Heterogeneity and Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each cell line. Over-confluent or sparsely seeded cells can exhibit different sensitivities to Prexasertib.[11] |
| Variations in Drug Preparation and Storage | Prepare fresh dilutions of Prexasertib from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] |
| Inconsistent Incubation Times | The duration of Prexasertib exposure significantly impacts the observed IC50 value. Maintain a consistent treatment duration across all experiments (e.g., 48, 72 hours).[7][8] |
| Solvent (DMSO) Concentration | Ensure the final DMSO concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%).[12] |
Issue 2: Unexpectedly High or Low Cell Viability Readings
| Possible Cause | Troubleshooting Steps |
| Interference with Assay Reagents | Prexasertib, like other small molecules, may directly interact with assay reagents. Run cell-free controls with Prexasertib and the assay reagent (e.g., MTT, resazurin) to check for direct chemical reduction or fluorescence quenching.[13][14] |
| Precipitation of Prexasertib | At higher concentrations, Prexasertib may precipitate in the culture medium, which can interfere with absorbance or fluorescence readings. Visually inspect wells for precipitate under a microscope. If observed, consider using a lower, more soluble concentration or a different formulation for in vivo studies.[5] |
| Alterations in Cellular Metabolism | Prexasertib's mechanism of action, which involves cell cycle arrest and DNA damage, can alter cellular metabolism, potentially affecting the readout of metabolic assays like MTT.[15] It is advisable to confirm findings with a non-metabolic assay, such as direct cell counting or an ATP-based assay. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can alter the concentration of Prexasertib and affect cell growth. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[12] |
Issue 3: Cell Line Appears Resistant to Prexasertib
| Possible Cause | Troubleshooting Steps |
| Innate Resistance Mechanisms | The cell line may possess intrinsic resistance pathways. For example, some cancer types may have upregulated pro-survival signaling pathways that counteract the effects of CHK1 inhibition.[16] |
| Acquired Resistance | Prolonged exposure to Prexasertib can lead to the development of resistance. This can involve mechanisms such as a prolonged G2 delay induced by lower CDK1/CyclinB1 activity, which prevents mitotic catastrophe.[4][17] |
| Incorrect Assay Endpoint | The chosen incubation time may be too short to observe a significant effect. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line. |
| Sub-optimal Drug Concentration Range | The concentration range tested may be too low. Refer to published IC50 values for similar cell lines to guide your dose-response experiments. |
Data Presentation
Table 1: Recommended Experimental Parameters for Prexasertib Sensitivity Assays
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 1,000 - 10,000 cells/well (96-well plate) | Optimal density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.[16][18] |
| Prexasertib Concentration Range | 1 nM - 10 µM | A wide range with logarithmic dilutions is recommended to determine the full dose-response curve. Published IC50 values for sensitive cell lines are often in the low nanomolar range.[5][7] |
| Incubation Time | 48 - 96 hours | The optimal time depends on the cell line's doubling time and the specific research question.[7][8] |
| Vehicle Control | DMSO (≤ 0.5%) | The final concentration of DMSO should be consistent across all wells.[12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Prexasertib in culture medium from a DMSO stock solution.
-
Treatment: Remove the overnight culture medium and add the medium containing various concentrations of Prexasertib or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[19]
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 300-500 cells/well) in a 6-well plate and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with various concentrations of Prexasertib for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Colony Formation: Incubate the plates for 9-12 days, allowing colonies to form.[9]
-
Staining: Fix the colonies with methanol and stain with crystal violet (e.g., 1% w/v).[9]
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Visualizations
Caption: Prexasertib inhibits CHK1/CHK2, leading to mitotic catastrophe.
Caption: A typical workflow for a Prexasertib sensitivity assay.
Caption: A decision tree for troubleshooting inconsistent assay results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prexasertib (LY2606368) | Anti-tumor | Apoptosis | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. [PDF] Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Strategies to enhance the synergistic effect of Prexasertib with other drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synergistic effects of Prexasertib in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of synergy between Prexasertib and PARP inhibitors?
A1: Prexasertib, a CHK1/CHK2 inhibitor, enhances the efficacy of PARP inhibitors by preventing the repair of DNA damage induced by PARP inhibition.[1][2][3][4] Specifically, Prexasertib can inhibit the transnuclear localization of Rad51, a crucial protein for homologous recombination (HR) repair.[3][4] This leads to an accumulation of DNA double-strand breaks, replication catastrophe, and ultimately, apoptosis in cancer cells.[1][5] This synergistic effect has been observed in various cancer models, including high-grade serous ovarian cancer (HGSOC), even in cell lines that have developed resistance to PARP inhibitors.[1][2]
Q2: My BRCA wild-type ovarian cancer cells are showing resistance to Prexasertib monotherapy. What is a potential mechanism and how can it be overcome?
A2: Resistance to Prexasertib in BRCA wild-type HGSOC can arise from a prolonged G2 cell cycle delay, which allows cancer cells to avoid mitotic catastrophe.[6][7][8] This resistance is associated with reduced CDK1/CyclinB1 activity.[6][7][8] A promising strategy to overcome this resistance is to combine Prexasertib with DNA-damaging agents like gemcitabine or hydroxyurea.[6][7][8] This is because even in resistant cells, Prexasertib continues to inhibit RAD51-mediated homologous recombination, rendering the cells vulnerable to agents that cause DNA double-strand breaks.[6][7][8]
Q3: What are the common toxicities observed when combining Prexasertib with other agents in clinical settings?
A3: Hematologic toxicities are the most frequently reported adverse events in clinical trials of Prexasertib combination therapies.[9] These commonly include neutropenia, leukopenia, thrombocytopenia, and anemia.[9][10] In a Phase 1 trial combining Prexasertib with olaparib, the most common treatment-related adverse events were leukopenia (83%), neutropenia (86%), thrombocytopenia (66%), and anemia (72%).[10] Dose-limiting toxicities such as febrile neutropenia have also been observed.[11] Careful dose scheduling and patient monitoring are crucial to manage these side effects.[9]
Q4: Can Prexasertib be combined with immunotherapy?
A4: Yes, the combination of Prexasertib with immunotherapy is being explored. A Phase 1 clinical trial is investigating the combination of Prexasertib (a CHK1 inhibitor) with LY3300054 (a PD-L1 inhibitor) in patients with advanced solid tumors.[12] The rationale for this combination is that by inducing DNA damage, Prexasertib may increase tumor antigenicity and enhance the efficacy of immune checkpoint inhibitors.
Q5: What is the synergistic mechanism of Prexasertib with gemcitabine?
A5: The combination of Prexasertib and gemcitabine has demonstrated a robust synergistic effect in head and neck squamous cell carcinoma (HNSCC) cell lines and mouse models.[13][14] Gemcitabine, as a nucleoside analog, induces DNA damage. Prexasertib, by inhibiting the CHK1/2-mediated DNA damage response, prevents the cancer cells from repairing this damage, leading to increased cell death.[13][14] This combination has been shown to rapidly induce DNA damage and reduce tumor growth in vivo.[13][14]
Troubleshooting Guides
Issue 1: Sub-optimal synergy observed in vitro between Prexasertib and a DNA-damaging agent.
-
Possible Cause 1: Sub-optimal Dosing and Scheduling. The synergistic effect is often dependent on the concentration and timing of drug administration.
-
Troubleshooting Tip: Perform a dose-matrix experiment to identify the optimal concentrations of both Prexasertib and the combination agent. Assess synergy using methods like the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
-
Possible Cause 2: Cell Line Specific Resistance. The cell line being used may have intrinsic resistance mechanisms.
-
Troubleshooting Tip: Characterize the baseline expression levels of key proteins in the DNA damage response pathway (e.g., CHK1, RAD51, γH2AX) in your cell line. Consider testing the combination in a panel of cell lines with different genetic backgrounds.
-
-
Possible Cause 3: Incorrect Assay for Synergy. The chosen endpoint may not fully capture the synergistic interaction.
-
Troubleshooting Tip: Evaluate synergy using multiple assays, such as cell viability (MTT, CellTiter-Glo), apoptosis (Annexin V staining, caspase activity), and DNA damage (comet assay, γH2AX staining).
-
Issue 2: High in vivo toxicity observed with a Prexasertib combination.
-
Possible Cause 1: Overlapping Toxicities. The combined agents may have similar dose-limiting toxicities, particularly hematological.
-
Troubleshooting Tip: Refer to preclinical and clinical data for the maximum tolerated doses (MTD) of each agent. Consider a dose-escalation study in your animal model to determine the MTD of the combination. Staggered dosing schedules, where one drug is administered before the other, may also mitigate toxicity.[9]
-
-
Possible Cause 2: Inappropriate Vehicle or Formulation. The delivery vehicle for one or both drugs may be contributing to the toxicity.
-
Troubleshooting Tip: Ensure that the vehicle used is well-tolerated in your animal model. Conduct a vehicle-only control group to assess any background toxicity.
-
Quantitative Data Summary
Table 1: Maximum Tolerated Doses (MTD) of Prexasertib in Combination Therapies from Phase 1 Clinical Trials.
| Combination Agent | Cancer Type | Prexasertib MTD | Cisplatin Dose | Cetuximab Dose | 5-Fluorouracil Dose | Olaparib Dose | Cycle Length | Source |
| Cisplatin | Advanced/Metastatic Cancer | 80 mg/m² | 75 mg/m² | - | - | - | 21 days | [9] |
| Cetuximab | Advanced/Metastatic Cancer | 70 mg/m² | - | 500 mg/m² | - | - | 14 days | [9] |
| 5-Fluorouracil | Advanced/Metastatic Cancer | 40 mg/m² | - | - | Label Dose | - | 14 days | [9] |
| Olaparib | HGSOC and other Solid Tumors | 70 mg/m² | - | - | - | 100 mg BID | 28 days | [10] |
| Cetuximab-Radiotherapy | HNSCC | 30 mg/m² | - | Standard | - | - | - | [11] |
Table 2: In Vitro Synergy of Prexasertib with Olaparib in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines.
| Cell Line | BRCA Status | Olaparib IC50 (µM) | Combination Effect | Source |
| TOV112D | Wild-Type | 4-10 | Synergistic | [1] |
| ES2 | Wild-Type | 4-10 | Synergistic | [1] |
| OVCAR3 | Wild-Type | Not specified | Synergistic | [3] |
| OV90 | Wild-Type | Not specified | Synergistic | [3] |
| PEO1 | Mutated | Not specified | Synergistic | [3] |
| PEO4 | Mutated (reversion) | Not specified | Synergistic | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Prexasertib, the combination agent, or the combination of both for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis.
Protocol 2: Western Blot for DNA Damage Markers
-
Cell Lysis: Treat cells with the desired drug concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX, p-CHK1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer | Semantic Scholar [semanticscholar.org]
- 8. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1b trial of prexasertib in combination with chemoradiation in patients with locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I Combination Study of Prexasertib (LY2606368), CHK1 inhibitor, and LY3300054, PD-L1 inhibitor, in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Navigating Hematological Toxicities of Prexasertib: A Technical Support Guide for Clinical Researchers
For Researchers, Scientists, and Drug Development Professionals in Oncology
This technical support center provides comprehensive guidance on managing the hematological toxicities associated with the CHK1/2 inhibitor Prexasertib in a clinical trial setting. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure patient safety and maintain treatment schedules.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities observed with Prexasertib?
A1: The most frequently reported grade 3/4 hematological toxicities in clinical trials with Prexasertib are neutropenia, leukopenia, thrombocytopenia, anemia, and lymphopenia.[1][2] Grade 4 neutropenia is particularly common, affecting a high percentage of patients.[1][3]
Q2: What is the underlying mechanism for Prexasertib-induced hematological toxicity?
A2: Prexasertib is a dual inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), which are critical regulators of the DNA damage response (DDR) and cell cycle checkpoints.[2][4] By inhibiting CHK1/2, Prexasertib abrogates the S and G2/M checkpoints, forcing cells with DNA damage to enter mitosis prematurely, leading to a process known as mitotic catastrophe and cell death.[4][5] Hematopoietic stem and progenitor cells are highly proliferative and sensitive to agents that disrupt cell cycle control and DNA repair, which is the likely cause of the observed myelosuppression.
Q3: Is the neutropenia induced by Prexasertib manageable?
A3: Yes, the neutropenia is generally manageable.[3] In many cases, it is transient. Management strategies may include the prophylactic use of granulocyte colony-stimulating factor (G-CSF) and dose modifications, which can help avoid treatment delays.[3]
Q4: When should I consider using G-CSF for a patient on a Prexasertib trial?
A4: The National Comprehensive Cancer Network (NCCN) guidelines recommend considering G-CSF for patients with a high risk (>20%) of developing febrile neutropenia.[6][7] Prophylactic G-CSF use has been reported in Prexasertib clinical trials, particularly for patients experiencing grade 4 neutropenia, to avoid dose reductions or treatment delays.[3]
Q5: What are the definitions of dose-limiting hematological toxicities for Prexasertib?
A5: Dose-limiting toxicities (DLTs) are defined in clinical trial protocols. For Prexasertib, hematologic DLTs have been defined as:
-
Grade 4 neutropenia lasting for more than 7 days.[1]
-
Platelet count below 20,000/mm³ on two separate occasions within a 7-day period, or requiring platelet transfusions on two separate days in a week.[1]
-
Myelosuppression that leads to a delay of more than 14 days between treatment cycles.[1]
-
Febrile neutropenia.[3]
Troubleshooting Guides
Managing Neutropenia
Issue: A patient in a clinical trial develops Grade 3 or 4 neutropenia after receiving Prexasertib.
Troubleshooting Steps:
-
Confirm the Grade of Neutropenia:
-
Assess for Fever:
-
If the patient is febrile (a single oral temperature of ≥38.3°C or a temperature of ≥38.0°C for at least one hour), this is considered febrile neutropenia, a medical emergency.
-
For patients with a high risk of complications, hospitalization and intravenous broad-spectrum antibiotics are recommended.[8]
-
-
Consider G-CSF Administration:
-
Dose Modification for the Next Cycle:
-
If a patient experiences a DLT such as Grade 4 neutropenia lasting more than 5-7 days or febrile neutropenia, a dose reduction for subsequent cycles is often required.[3][9]
-
For instance, a dose reduction from 80 mg/m² to 60 mg/m² has been reported in a phase 1 study.[3]
-
Treatment cycles may be delayed for up to 2-3 weeks to allow for hematological recovery (ANC ≥1.5 x 10⁹/L).[3][10]
-
Managing Thrombocytopenia
Issue: A patient on a Prexasertib trial presents with Grade 3 or 4 thrombocytopenia.
Troubleshooting Steps:
-
Confirm the Grade of Thrombocytopenia:
-
Grade 3 Thrombocytopenia: Platelet count of 25,000 to <50,000/mm³.
-
Grade 4 Thrombocytopenia: Platelet count of <25,000/mm³.
-
-
Assess for Bleeding:
-
Monitor the patient for any signs of bleeding. Grade 3 thrombocytopenia with bleeding is considered a DLT.[3]
-
-
Consider Platelet Transfusion:
-
Platelet transfusions may be necessary for patients with severe thrombocytopenia, especially if there is evidence of bleeding.
-
-
Dose Modification for the Next Cycle:
-
Grade 3 or 4 thrombocytopenia, particularly if lasting longer than 7 days or requiring a platelet transfusion for bleeding, may necessitate a dose reduction in the following cycle.[10]
-
As with neutropenia, a treatment delay may be required until the platelet count recovers to a safe level (e.g., ≥100 x 10⁹/L).[10]
-
Data on Hematological Toxicities of Prexasertib
| Toxicity | Grade | Incidence in Pediatric Patients (ADVL1515 Trial)[1][2] | Incidence in Adult Patients with Advanced Solid Tumors[11] | Incidence in Adult Patients with BRCA Wild-Type TNBC[12] |
| Neutropenia | 3/4 | 100% | - | 88.9% (afebrile) |
| 4 | 88% | 71% | - | |
| Leukopenia | 3/4 | 68% | - | - |
| Thrombocytopenia | 3/4 | 24% | - | 11.1% |
| Anemia | 3/4 | 12% | - | 33.3% |
| Lymphopenia | 3/4 | 24% | - | - |
Note: Incidence rates can vary depending on the patient population and the specific clinical trial protocol.
Experimental Protocols
Complete Blood Count (CBC) with Differential
Objective: To monitor the patient's hematological parameters throughout the clinical trial.
Methodology:
-
Sample Collection: Collect 2-3 mL of whole blood in an EDTA (purple top) tube.
-
Frequency of Monitoring:
-
At baseline before initiation of Prexasertib treatment.
-
Weekly during the first two cycles of treatment.
-
Prior to each subsequent dose of Prexasertib.
-
Blood counts were checked on cycle 1 day 8 to assess the absolute neutrophil count nadir in some studies.[10]
-
-
Analysis: Analyze the sample using an automated hematology analyzer to determine the white blood cell (WBC) count with differential (including ANC), red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
Reporting: Report results according to the Common Terminology Criteria for Adverse Events (CTCAE) grading scale.
Visualizations
References
- 1. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Neutropenia in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Current management of chemotherapy-induced neutropenia in adults: key points and new challenges: Committee of Neoplastic Supportive-Care (CONS), China Anti-Cancer Association Committee of Clinical Chemotherapy, China Anti-Cancer Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune modulating activity of the CHK1 inhibitor prexasertib and anti-PD-L1 antibody LY3300054 in patients with high-grade serous ovarian cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. nccn.org [nccn.org]
Technical Support Center: EGFR Signaling as a Mechanism of Innate Resistance to Prexasertib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of EGFR signaling as a mechanism of innate resistance to Prexasertib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which EGFR signaling confers innate resistance to Prexasertib?
A1: Epidermal Growth Factor Receptor (EGFR) signaling can confer innate resistance to the CHK1 inhibitor Prexasertib by promoting cell survival pathways that counteract the drug's intended pro-apoptotic effects. A key mechanism involves the EGFR-mediated phosphorylation of the BCL2-associated agonist of cell death (BAD).[1][2] Phosphorylation of BAD inactivates its pro-apoptotic function, thereby allowing cancer cells to evade cell death induced by Prexasertib.[1][2][3]
Q2: In which cancer types has this resistance mechanism been observed?
A2: This mechanism of innate resistance has been notably described in triple-negative breast cancer (TNBC).[1][2][3][4][5] Studies have shown that overexpression and activation of EGFR in TNBC cell lines correlate with increased resistance to Prexasertib.[1][3] This suggests that the EGFR expression status could be a critical factor in determining the efficacy of Prexasertib monotherapy in TNBC and potentially other cancers with high EGFR expression.[1][2]
Q3: How can EGFR-mediated resistance to Prexasertib be overcome in an experimental setting?
A3: Dual blockade of both EGFR and CHK1 has been shown to be an effective strategy to overcome this resistance.[1][4] The use of an EGFR inhibitor, such as erlotinib, in combination with Prexasertib can reverse the resistance.[1][4] Erlotinib inhibits EGFR signaling, which in turn prevents the phosphorylation of BAD, restoring its pro-apoptotic function and increasing the cancer cells' sensitivity to Prexasertib.[1] This combination has demonstrated synergistic effects in reducing tumor growth in preclinical models.[1][4]
Q4: What is the role of Prexasertib and how does its inhibition of CHK1 lead to cell death?
A4: Prexasertib is a small molecule inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical component of the DNA damage response pathway, responsible for cell cycle arrest to allow for DNA repair. By inhibiting CHK1, Prexasertib prevents this repair process, leading to the accumulation of DNA damage. This overload of genomic instability ultimately triggers apoptosis, or programmed cell death, in cancer cells.
Q5: Are there specific cell line models that are recommended for studying this resistance mechanism?
A5: For studying EGFR-mediated resistance to Prexasertib, the triple-negative breast cancer cell lines MDA-MB-468 and MDA-MB-231 are commonly used.[1][4] MDA-MB-468 cells are known to be highly resistant to Prexasertib and have high EGFR expression, making them a suitable model for resistance studies.[1] MDA-MB-231 cells are more sensitive to Prexasertib but can be used to study the induction of resistance, for example, through stimulation with EGF (Epidermal Growth Factor).[1]
Data Presentation
Table 1: IC50 Values of Prexasertib in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (nM) of Prexasertib |
| MX-1 | 5.7 |
| HCC1937 | 15.2 |
| MDA-MB-231 | 25.4 |
| MDA-MB-468 | 105 |
This table summarizes the half-maximal inhibitory concentration (IC50) of Prexasertib in a panel of TNBC cell lines, highlighting the varying degrees of sensitivity. Data extracted from Lee et al., 2020.[6]
Table 2: Synergistic Effects of Prexasertib and Erlotinib Combination in TNBC Cell Lines
| Cell Line | Treatment | Viability (%) | Combination Index (CI) |
| MDA-MB-231 | 20 nM Prexasertib | 63 ± 4.0 | < 1 (Synergistic) |
| 10 µM Erlotinib | 68 ± 9.0 | ||
| Combination | Significantly Lower | ||
| MDA-MB-468 | 20 nM Prexasertib | Resistant | < 1 (Synergistic) |
| 10 µM Erlotinib | 47 ± 5.0 | ||
| Combination | Significantly Lower |
This table presents the effects of Prexasertib and Erlotinib, alone and in combination, on the viability of TNBC cell lines. The Combination Index (CI) values of less than 1 indicate a synergistic interaction between the two drugs. Data is based on 3D culture experiments from Lee et al., 2020.[1]
Mandatory Visualizations
References
- 1. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. [PDF] EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Index of Prexasertib in Combination Therapies
Welcome to the technical support center for researchers and drug development professionals working with Prexasertib in combination therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on enhancing the therapeutic index of Prexasertib-based combination regimens.
Frequently Asked Questions (FAQs)
Q1: We are observing significant hematological toxicity (neutropenia, thrombocytopenia) in our preclinical models with a Prexasertib combination. How can we mitigate this?
A1: Hematological toxicity is a known class effect of CHK1 inhibitors, including Prexasertib, due to the role of CHK1 in hematopoietic stem and progenitor cell cycle regulation.[1][2][3][4][5][6][7] Here are some strategies to consider:
-
Dosing Schedule Modification: Intermittent dosing schedules for Prexasertib, rather than continuous daily dosing, may allow for bone marrow recovery between treatments. Clinical studies have often utilized a bi-weekly administration of Prexasertib.[1][5]
-
Dose Reduction: A systematic dose de-escalation of Prexasertib, the combination agent, or both, can help identify a better-tolerated regimen while potentially maintaining efficacy.
-
Supportive Care: In animal models, the use of granulocyte colony-stimulating factor (G-CSF) can help manage neutropenia.[8][9] This approach has also been used in clinical trials.[8]
-
Combination Partner Selection: The choice of combination agent can significantly influence the toxicity profile. Combining Prexasertib with agents that have non-overlapping toxicities may be beneficial.
Q2: Our in vitro experiments show synergy between Prexasertib and a DNA-damaging agent, but we are not seeing the expected anti-tumor efficacy in our xenograft models. What could be the reason?
A2: Discrepancies between in vitro and in vivo results are common in drug development. Several factors could contribute to this:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and schedule used in vivo may not be achieving sufficient target engagement in the tumor tissue. It is crucial to perform PK/PD studies to ensure that Prexasertib and the combination agent are reaching the tumor at concentrations and durations that are effective. Pharmacodynamic analyses of paired tumor biopsies in clinical trials have been used to confirm target engagement, showing a reduction in RAD51 foci and an increase in DNA damage markers like γ-H2AX.[1][3]
-
Tumor Microenvironment (TME): The TME can influence drug efficacy. Factors such as hypoxia, stromal interactions, and immune cell infiltration can confer resistance. Consider evaluating the TME of your xenograft models.
-
Drug Delivery: Poor tumor penetration of one or both agents can limit efficacy. Investigating drug concentrations in tumor tissue is recommended.
-
Acquired Resistance: While less likely in short-term experiments, the development of resistance in vivo can occur.
Q3: We have developed a cell line with acquired resistance to Prexasertib. What are the likely resistance mechanisms?
A3: Acquired resistance to Prexasertib has been observed and can be multifactorial. Key reported mechanisms include:
-
Prolonged G2 Delay: Resistant cells may develop a prolonged G2 cell cycle delay, preventing them from entering mitotic catastrophe, which is a primary mechanism of Prexasertib-induced cell death.[10][11][12] This is often associated with reduced CDK1/CyclinB1 activity.[10][11]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as BCL-xL, has been observed in Prexasertib-resistant tumors.[13]
-
Activation of Bypass Signaling Pathways: Upregulation of signaling pathways like PI3K/AKT and MAPK can promote cell survival and proliferation, thereby counteracting the effects of Prexasertib.[13] Overexpression and activation of EGFR have been shown to increase resistance to Prexasertib in triple-negative breast cancer models.[13]
-
Increased DNA Repair Capacity: While CHK1 inhibition impairs DNA repair, resistant cells might develop compensatory mechanisms to enhance their DNA repair capabilities.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Efficacy Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent tumor growth rates | Ensure tumors are of a consistent size at the start of treatment. Randomize animals into treatment groups based on tumor volume. |
| Variable drug exposure | Optimize the route and formulation of drug administration for consistent bioavailability. Consider performing sparse PK sampling to assess exposure variability. |
| Heterogeneity of the xenograft model | If using patient-derived xenografts (PDXs), inherent inter-tumoral heterogeneity can be a factor. Increase the number of animals per group to improve statistical power. |
Issue 2: Unexpected Cell Death in Control Group Treated with Vehicle
| Possible Cause | Troubleshooting Step |
| Vehicle toxicity | Ensure the vehicle used (e.g., DMSO concentration) is at a non-toxic level for your specific cell line. Perform a vehicle-only toxicity titration curve. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). |
| Sub-optimal cell culture conditions | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
Table 1: Clinically Determined Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of Prexasertib in Combination Therapies
| Combination Agent | Cancer Type | Prexasertib MTD/RP2D | Combination Agent Dose | Dose-Limiting Toxicities (DLTs) | Reference |
| Olaparib | High-Grade Serous Ovarian Cancer and other Solid Tumors | 70 mg/m² i.v. | 100 mg p.o. twice daily | Grade 3 neutropenia, Grade 3 febrile neutropenia | [1][3] |
| Cisplatin | Advanced/Metastatic Cancer | 80 mg/m² | 75 mg/m² | Hematologic toxicities | [8] |
| Cetuximab | Advanced/Metastatic Cancer | 70 mg/m² | 500 mg/m² | Hematologic toxicities | [8] |
| 5-Fluorouracil | Advanced/Metastatic Cancer | 40 mg/m² | Label dose | Not specified | [8] |
| Irinotecan | Relapsed/Refractory Desmoplastic Small Round Cell Tumor and Rhabdomyosarcoma | 105 or 150 mg/m² (>21 years or ≤ 21 years) | 20 mg/m² for 5 days | Myelosuppression (manageable with growth factor support) | [9] |
Table 2: Common Treatment-Related Adverse Events (≥20% of patients) with Prexasertib Combination Therapies
| Adverse Event | Frequency with Olaparib Combination[1][3] | Frequency with Cisplatin Combination[8] | Frequency with Cetuximab Combination[8] | Frequency in Pediatric Patients (Monotherapy)[2][5] |
| Leukopenia | 83% | 73.0% (any grade) | 56.1% (any grade) | 68% (Grade 3/4) |
| Neutropenia | 86% | 66.7% (Grade ≥3) | 53.7% (Grade ≥3) | 100% (Grade 3/4) |
| Thrombocytopenia | 66% | Not specified | Not specified | 24% (Grade 3/4) |
| Anemia | 72% | Not specified | Not specified | 12% (Grade 3/4) |
| Fatigue | Not specified | Not specified | Not specified | Not specified |
| Nausea | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Combination Index (CI)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Prexasertib and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug individually and in a fixed ratio combination.
-
Treatment: Treat the cells with the single agents and the combination at various concentrations for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the fraction of cells affected by each treatment. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Pharmacodynamic Assessment of DNA Damage (γ-H2AX Staining) in Tumor Tissue
-
Tissue Collection and Processing: Euthanize animals at specified time points after treatment and excise tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal using a suitable substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
-
Scan the slides using a digital slide scanner.
-
Quantify the percentage of γ-H2AX positive nuclei using image analysis software (e.g., ImageJ with appropriate plugins).
-
Visualizations
Caption: Prexasertib's mechanism of action in the DNA damage response pathway.
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
Validation & Comparative
A Comparative Analysis of Prexasertib and Other CHK1 Inhibitors for High-Grade Serous Ovarian Cancer (HGSOC)
Guide for Researchers and Drug Development Professionals
High-Grade Serous Ovarian Cancer (HGSOC) remains the most lethal gynecologic malignancy, characterized by widespread genomic instability and near-universal mutation of the TP53 tumor suppressor gene.[1][2][3] This genetic landscape renders HGSOC cells deficient in the G1/S cell cycle checkpoint, making them heavily reliant on the G2/M checkpoint for DNA repair and survival.[1][3][4] Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase, is the master regulator of this G2/M checkpoint.[1][3]
In response to DNA damage or replication stress, CHK1 is activated by the ATR kinase, leading to cell cycle arrest that allows time for DNA repair.[1] By inhibiting CHK1, therapeutic agents can abrogate this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely. This process, known as mitotic catastrophe, leads to selective cancer cell death and provides a strong rationale for targeting CHK1 in HGSOC.[1][4]
This guide provides an objective comparison of the clinical efficacy and experimental data for Prexasertib (LY2606368), a well-studied CHK1 inhibitor, against other CHK1 inhibitors in development for HGSOC.
Mechanism of Action: Abrogating the G2/M Checkpoint
CHK1 inhibitors are ATP-competitive small molecules that block the kinase activity of CHK1.[3][5] In HGSOC cells, which are under high intrinsic replication stress, inhibition of CHK1 prevents the phosphorylation of its downstream target, the phosphatase CDC25. This allows CDC25 to remain active, removing an inhibitory phosphate group from Cyclin-Dependent Kinase 1 (CDK1). The resulting activation of the CDK1/Cyclin B1 complex drives cells into mitosis, irrespective of their DNA damage status, culminating in apoptotic cell death.[1] Beyond checkpoint abrogation, CHK1 inhibition also impairs homologous recombination (HR) repair and destabilizes replication forks, suggesting potential synergies with DNA-damaging agents and PARP inhibitors.[1][4][6]
Comparative Efficacy in HGSOC
Clinical and preclinical data reveal varying degrees of efficacy among different CHK1 inhibitors. Prexasertib has demonstrated the most robust single-agent activity in clinical trials for HGSOC to date.
Table 1: Clinical Efficacy of Prexasertib (LY2606368) Monotherapy in Recurrent HGSOC
| Trial Identifier | Patient Population | No. of Patients (Evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR)* | Median Progression-Free Survival (PFS) |
| NCT02203513 (Phase 2)[2][7][8] | BRCA-wildtype, Platinum-Resistant/Refractory | 24 | 33% | 58% | 7.4 months |
| NCT03414047 (Phase 2)[9][10][11] | Platinum-Resistant (Cohorts 1-3) | - | 12.1% | 37.1% | 3.7 months |
| NCT03414047 (Phase 2)[9][10] | Platinum-Refractory (Cohort 4) | - | 6.9% | 31.0% | - |
| NCT02203513 (Cohorts 5-6)[8] | BRCA-wildtype, Platinum-Resistant | 39 | 30.8% | - | 4-6 months |
DCR is often defined as Partial Response + Stable Disease ≥ 6 months (Clinical Benefit Rate).
Table 2: Efficacy Data for Other CHK1 Inhibitors in HGSOC
| Inhibitor | Compound | Highest Efficacy Data in HGSOC | Data Type | Key Findings |
| Ceralasertib | SRA737 | ORR: 0% [12] DCR: 42.3% [12] | Clinical (Phase 1/2, Monotherapy) | Showed disease control in HGSOC patients, but no confirmed objective responses were observed.[12][13] Preclinical data show promising efficacy in CCNE1-amplified and MYCN-overexpressing HGSOC models.[14][15][16] |
| - | MK-8776 (SCH 900776) | Not Reported (Monotherapy) | Clinical (Phase 1, Combination) & Preclinical | Phase 1 data exists for combination with gemcitabine in solid tumors (2 partial responses in 30 patients).[17] Preclinical studies show it sensitizes ovarian cancer cells to chemotherapy.[18][19] No HGSOC monotherapy efficacy data is available from these studies. |
| - | GDC-0575 (CCT245737) | Not Reported | Preclinical | An orally active CHK1 inhibitor that enhances chemotherapy cytotoxicity in xenograft models.[20] No specific HGSOC clinical data is available from these studies. |
Comparative Safety and Tolerability
The primary dose-limiting toxicities for CHK1 inhibitors are hematological, consistent with their mechanism of action affecting hematopoietic progenitor cells.
Table 3: Common Grade ≥3 Treatment-Related Adverse Events (AEs)
| Adverse Event | Prexasertib | SRA737 (Ceralasertib) | MK-8776* |
| Neutropenia | 93%[2] | Not specified, but generally well-tolerated[12] | 24% |
| Thrombocytopenia | 25%[2] | Not specified | 32% |
| Anemia | 11%[2] | Not specified | - |
| Fatigue | Reported[9] | Not specified | 63% |
| Nausea | Reported[9] | Not specified | 44% |
Data for MK-8776 is from combination therapy with gemcitabine in various solid tumors.[17]
Prexasertib demonstrates significant hematological AEs, with neutropenia being the most common, often requiring growth factor support.[2][9][21] SRA737 was reported to be well-tolerated as a monotherapy, and in combination with low-dose gemcitabine, it exhibited lower myelotoxicity than other CHK1 inhibitor combinations.[12]
Experimental Protocols
Protocol: Phase 2 Clinical Trial for Prexasertib Monotherapy (Representative)
-
Study Design: This summarizes a typical single-arm, open-label, Phase 2 proof-of-concept study (e.g., NCT02203513).[3][7][8]
-
Patient Population: Patients with recurrent HGSOC, fallopian tube, or primary peritoneal cancer who have failed prior therapies. Cohorts are often stratified by platinum sensitivity (resistant/refractory) and BRCA mutation status.[8][9]
-
Drug Administration: Prexasertib is administered as an intravenous infusion, typically at a dose of 105 mg/m², on Days 1 and 15 of a 28-day cycle, or every two weeks.[8][22]
-
Primary Endpoint: The primary objective is to determine the Objective Response Rate (ORR) according to the Response Evaluation Criteria in Solid Tumors (RECIST v1.1).[8][9]
-
Secondary Endpoints: These include Disease Control Rate (DCR), Duration of Response (DOR), Progression-Free Survival (PFS), and safety/tolerability assessed by CTCAE v4.0.[22]
-
Translational Research: Optional pre-treatment and on-treatment tumor biopsies and blood samples are collected to investigate predictive biomarkers of response and resistance.[1][8][23]
Protocol: Preclinical HGSOC Patient-Derived Xenograft (PDX) Study
-
Model Establishment: Fresh tumor tissue from HGSOC patients is surgically implanted into immunocompromised mice (e.g., NSG mice). Once tumors are established, they are propagated across multiple generations of mice for expansion.[6][24]
-
Molecular Characterization: PDX models are characterized for relevant biomarkers, such as BRCA1/2 mutations, CCNE1 amplification, and platinum sensitivity, to align with clinical scenarios.[6][15]
-
Efficacy Study: When tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment arms: vehicle control, Prexasertib, or a comparator drug (e.g., Olaparib, another CHK1 inhibitor).[15][24]
-
Drug Administration: Drugs are administered according to clinically relevant schedules and routes. For example, SRA737 is given orally daily, while olaparib is also given orally.[15]
-
Endpoints: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The primary endpoint is often tumor growth inhibition or regression. Secondary endpoints can include survival analysis and biomarker modulation (e.g., pCHK1, γH2AX) in harvested tumor tissue.[6][15]
Resistance Mechanisms and Future Directions
Despite promising activity, resistance to CHK1 inhibitors can develop. For Prexasertib, a key mechanism involves cells instituting a CHK1-independent, prolonged G2 delay, which is mediated by lower CDK1/CyclinB1 activity.[1] This prevents cells from entering mitotic catastrophe.[1][25][26]
The future of CHK1 inhibition in HGSOC likely lies in two key areas:
-
Biomarker-Driven Patient Selection: Preclinical data suggest that tumors with high levels of intrinsic replication stress, such as those with CCNE1 or MYCN amplification, are particularly sensitive to CHK1 inhibition.[14][15][16] Identifying and validating these predictive biomarkers is crucial for enriching responsive patient populations.
-
Combination Therapies: The ability of CHK1 inhibitors to disrupt DNA repair provides a strong rationale for combination strategies. Synergistic effects have been observed preclinically when CHK1 inhibitors are combined with PARP inhibitors (even in PARP-resistant models), platinum-based chemotherapy, and PI3K/mTOR inhibitors.[6][24][27][28][29][30]
References
- 1. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-crt.org [e-crt.org]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bionews.com [bionews.com]
- 8. The CHK1 inhibitor prexasertib in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boa.unimib.it [boa.unimib.it]
- 10. researchgate.net [researchgate.net]
- 11. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sierra Announces Promising Preliminary Efficacy in SRA737 Clinical Program & Outlines Potential Path to Registration [prnewswire.com]
- 14. Sierra Oncology Reports Supportive Preclinical Data for SRA737 in Ovarian Cancer Models - BioSpace [biospace.com]
- 15. research.monash.edu [research.monash.edu]
- 16. Sierra Oncology Reports Preclinical Efficacy for Chk1 inhibitor SRA737 in Treatment Refractory Ovarian Cancer Models at the EORTC-NCI-AACR Symposium [prnewswire.com]
- 17. Phase I dose-escalation trial of checkpoint kinase 1 inhibitor MK-8776 as monotherapy and in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ascopubs.org [ascopubs.org]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. BioKB - Publication [biokb.lcsb.uni.lu]
- 26. benchchem.com [benchchem.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. mdpi.com [mdpi.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Targeting the PI3K/mTOR Pathway Augments CHK1 Inhibitor-Induced Replication Stress and Antitumor Activity in High-Grade Serous Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Interaction Between Prexasertib and Olaparib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Prexasertib (a CHK1 inhibitor) and Olaparib (a PARP inhibitor) in various cancer models. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to the Synergistic Combination
Olaparib, a potent PARP inhibitor, has shown significant efficacy in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1] PARP inhibitors trap PARP on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during replication. In HR-deficient cells, these breaks cannot be efficiently repaired, resulting in synthetic lethality. However, resistance to PARP inhibitors can emerge through various mechanisms, including the restoration of HR function.
Prexasertib, an inhibitor of the checkpoint kinase 1 (CHK1), plays a crucial role in the DNA damage response (DDR) and cell cycle regulation.[1] By inhibiting CHK1, Prexasertib can induce DNA damage and replication stress.[1] The combination of Prexasertib and Olaparib is based on the hypothesis that inhibiting CHK1 can re-sensitize PARP inhibitor-resistant cells or enhance the efficacy of PARP inhibitors in sensitive cells. This synergy is achieved by preventing the repair of Olaparib-induced DNA damage, leading to increased tumor cell death.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the combination of Prexasertib and Olaparib.
Table 1: In Vitro Synergy in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Combination Index (CI) Value | Interpretation |
| MDA-MB-231 | < 1 | Synergistic |
| MDA-MB-468 | < 1 | Synergistic |
| HCC1806 | < 1 | Synergistic |
Data adapted from a study on TNBC cells, where a CI value < 1 indicates a synergistic effect.[3]
Table 2: In Vivo Efficacy in a High-Grade Serous Ovarian Cancer (HGSOC) Patient-Derived Xenograft (PDX) Model Resistant to Olaparib
| Treatment Group | Tumor Growth Inhibition |
| Vehicle Control | Baseline |
| Olaparib Monotherapy | Minimal |
| Prexasertib Monotherapy | Moderate |
| Prexasertib + Olaparib | Significant |
This table represents a summary of findings where the combination treatment resulted in significant tumor growth inhibition in an Olaparib-resistant HGSOC PDX model.[1][2]
Table 3: Clinical Activity in a Phase I Trial (NCT03057145) in PARP Inhibitor-Resistant High-Grade Serous Ovarian Cancer (HGSOC)
| Patient Population | Number of Patients | Partial Responses |
| BRCA1-mutant, PARP inhibitor-resistant HGSOC | 18 | 4 |
These clinical trial results demonstrate the preliminary efficacy of the combination in a heavily pre-treated patient population.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments used to validate the synergy between Prexasertib and Olaparib are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well plate
-
Complete culture medium
-
Prexasertib and Olaparib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Prexasertib, Olaparib, or the combination, and include an untreated control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and untreated cells
-
Flow cytometry tubes
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with Prexasertib, Olaparib, or the combination for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[6]
Immunofluorescence Staining for DNA Damage Markers (γH2AX and RAD51 Foci)
This technique is used to visualize and quantify DNA double-strand breaks (γH2AX) and the recruitment of the homologous recombination repair protein RAD51.
Materials:
-
Cells grown on coverslips
-
Prexasertib and Olaparib
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX and anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with Prexasertib, Olaparib, or the combination for the desired duration.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with primary antibodies against γH2AX and RAD51 overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the slides using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software. A reduction in RAD51 foci and an increase in γH2AX foci in the combination treatment group compared to single agents would indicate synergistic DNA damage.[7]
Visualizations
The following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical relationship of the synergistic interaction.
Caption: Signaling pathway of Prexasertib and Olaparib synergy.
Caption: General experimental workflow for validating synergy.
Caption: Logical relationship of the synergistic interaction.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of Prexasertib and AZD7762 in vitro
In the landscape of targeted cancer therapies, inhibitors of the cell cycle checkpoint kinases, CHK1 and CHK2, have emerged as a promising strategy to exploit the genomic instability of cancer cells. This guide provides a detailed in vitro comparison of two prominent CHK1/2 inhibitors: Prexasertib (LY2606368) and AZD7762. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
At a Glance: Key Differences and Similarities
| Feature | Prexasertib (LY2606368) | AZD7762 |
| Primary Target | CHK1 | CHK1, CHK2 |
| Selectivity | More selective for CHK1 over CHK2 | Potent inhibitor of both CHK1 and CHK2 |
| Mechanism of Action | ATP-competitive inhibitor of CHK1/2, leading to abrogation of DNA damage-induced cell cycle arrest, replication catastrophe, and apoptosis.[1][2] | ATP-competitive inhibitor of CHK1/2, preventing cell cycle arrest and DNA repair in response to DNA damage, ultimately leading to apoptosis.[3] |
Quantitative Analysis: Potency Across Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Prexasertib and AZD7762 in various cancer cell lines as reported in different in vitro studies. It is important to note that these values are compiled from multiple sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50) of Prexasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BV-173 | B-cell progenitor acute lymphoblastic leukemia | 6.33 | [2] |
| NALM-6 | B-cell progenitor acute lymphoblastic leukemia | ~30 | [2] |
| REH | B-cell progenitor acute lymphoblastic leukemia | 96.7 | [2] |
| SUIT-2 | Pancreatic Cancer | 30.8 ± 6.04 | [4] |
| A549 | Non-Small Cell Lung Cancer | 15.48 | [5] |
| A427 | Non-Small Cell Lung Cancer | >40 | [5] |
Table 2: In Vitro Potency (IC50) of AZD7762 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT29 | Colon Cancer | ~10 (EC50 for G2 abrogation) | [6] |
| SW620 | Colorectal Adenocarcinoma | Potentiates gemcitabine, GI50 reduced from 24.1 nM to 1.08 nM in combination | [6] |
| MDA-MB-231 | Breast Cancer | Potentiates gemcitabine, GI50 reduced from 2.25 µM to 0.15 µM in combination | [6] |
Delving Deeper: Effects on Apoptosis and Cell Cycle
Both Prexasertib and AZD7762 induce apoptosis and disrupt the cell cycle in cancer cells. The following tables outline the observed effects from various in vitro experiments.
Table 3: In Vitro Effects of Prexasertib on Apoptosis and Cell Cycle
| Cell Line | Assay | Observed Effect | Reference |
| B-/T-ALL cell lines | Annexin V/PI Staining | Increased number of apoptotic/necrotic cells in a dose-dependent manner. | [2] |
| B-/T-ALL cell lines | Cell Cycle Analysis | Increased percentage of cells in the S phase and a reduction in G1 and G2/M phases. | [2] |
| SUIT-2 | Cell Death Detection ELISA | Significant increase in apoptotic cell death, especially in combination with gemcitabine and S-1. | [4] |
| Osteosarcoma cells | Clonogenic Survival Assay | Reduced clonogenic survival through induction of apoptosis. |
Table 4: In Vitro Effects of AZD7762 on Apoptosis and Cell Cycle
| Cell Line | Assay | Observed Effect | Reference |
| Urothelial carcinoma cells | Flow Cytometry (PI Staining) | Accumulation of cells in the S-phase and an increased fraction of sub-G1 cells, indicating apoptosis. | [5] |
| Multiple Myeloma cells | Flow Cytometry | Potentiated chemotherapy-induced apoptosis. | |
| MCF10A, B16-F10 | Flow Cytometry (DNA content) | Abrogation of radiation-induced G2/M checkpoint arrest. |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of CHK1/2 Inhibition
Caption: CHK1/2 signaling pathway and points of inhibition by Prexasertib and AZD7762.
Experimental Workflow: Cell Viability (MTT Assay)
Caption: A typical experimental workflow for determining cell viability using an MTT assay.
Experimental Workflow: Apoptosis (Annexin V/PI Staining)
Caption: Workflow for assessing apoptosis via Annexin V and Propidium Iodide staining.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology described for Prexasertib in pancreatic cancer cells.[4]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of Prexasertib or AZD7762. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on the methods used for evaluating Prexasertib-induced apoptosis in leukemia cell lines.[2]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Prexasertib or AZD7762 for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Cell Cycle Analysis
This protocol is a general procedure based on descriptions for both inhibitors.[2][5]
-
Cell Seeding and Treatment: Seed cells and treat with Prexasertib or AZD7762 for the desired time points (e.g., 24, 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both Prexasertib and AZD7762 are potent inhibitors of the CHK1/2 signaling pathway, demonstrating significant in vitro activity against a range of cancer cell lines. Prexasertib appears to be more selective for CHK1, while AZD7762 is a potent dual inhibitor of both CHK1 and CHK2.[1][3] Their primary mechanism of action involves the abrogation of cell cycle checkpoints, leading to an accumulation of DNA damage and subsequent apoptosis. The choice between these two inhibitors for further preclinical or clinical investigation may depend on the specific cancer type, its underlying genetic alterations (e.g., p53 status), and the desired selectivity profile. The provided data and protocols offer a solid foundation for researchers to design and interpret in vitro studies involving these promising anti-cancer agents.
References
- 1. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells [mdpi.com]
- 6. iris.uniroma3.it [iris.uniroma3.it]
Prexasertib Monotherapy in Advanced Solid Tumors: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for Prexasertib monotherapy in advanced solid tumors against alternative therapeutic options. Prexasertib, a potent inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), has shown notable single-agent activity in heavily pretreated patient populations. This document summarizes key efficacy and safety data, details experimental protocols, and visualizes the underlying biological pathways and trial workflows to offer a clear perspective on its potential role in oncology.
Efficacy of Prexasertib Monotherapy
Clinical trials have demonstrated the anti-tumor activity of Prexasertib across a range of advanced solid tumors. The following tables summarize the efficacy data from key monotherapy studies.
| Trial Identifier | Tumor Type(s) | Number of Patients | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| NCT01115790 | Squamous Cell Carcinoma (SCC) of the anus, head & neck (SCCHN), and non-small cell lung cancer (sqNSCLC) | 101 | Anus: 15%, SCCHN: 5%[1] | 29% (at 3 months across all cohorts)[1] | Anus: 2.8 months, SCCHN: 1.6 months, sqNSCLC: 3.0 months[1] |
| NCT02203513 | High-Grade Serous Ovarian Cancer (HGSOC) - BRCA wild-type | 28 | 29% (Intent-to-Treat) | - | - |
| Phase I (Japanese Patients) | Advanced Solid Tumors | 12 | 0% | 66.7% (Stable Disease)[2][3] | - |
| Phase I (Pediatric) | Recurrent/Refractory Solid Tumors (including CNS) | 25 (evaluable) | 0% | 12% (Stable Disease)[4] | - |
Safety Profile of Prexasertib Monotherapy
The safety profile of Prexasertib is primarily characterized by hematologic toxicities, which are generally manageable.
| Trial Identifier | Patient Population | Most Common Grade 3/4 Adverse Events (%) |
| NCT01115790 | Squamous Cell Carcinoma | Neutropenia (71%), Febrile Neutropenia (12%)[1] |
| Phase I (Japanese Patients) | Advanced Solid Tumors | Neutropenia (50.0%), Leukopenia (33.3%), Anemia (8.3%), Febrile Neutropenia (8.3%), Thrombocytopenia (8.3%)[2][3] |
| Phase I (Pediatric) | Recurrent/Refractory Solid Tumors | Neutropenia (100%), Leukopenia (68%), Thrombocytopenia (24%), Lymphopenia (24%), Anemia (12%)[4] |
Comparison with Alternative Therapies
For patients with advanced solid tumors who have progressed after platinum-based chemotherapy, several alternative treatments are considered standard of care. This section provides a comparative overview of Prexasertib with PARP inhibitors and Gemcitabine monotherapy.
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant efficacy, particularly in tumors with homologous recombination repair deficiencies (HRD), such as those with BRCA1/2 mutations.
| Therapy | Tumor Type(s) | Overall Response Rate (ORR) | Common Grade 3/4 Adverse Events (%) |
| Olaparib | gBRCA-mutated Ovarian Cancer (recurrent, ≥3 prior lines) | 34%[5] | Anemia, Fatigue, Nausea[6] |
| Talazoparib | gBRCA-mutated HER2-negative Breast Cancer | 62.6%[6] | Anemia, Neutropenia, Thrombocytopenia |
Gemcitabine Monotherapy
Gemcitabine is a nucleoside analog that is widely used as a single agent or in combination for various solid tumors.
| Therapy | Tumor Type(s) | Overall Response Rate (ORR) | Common Grade 3/4 Adverse Events (%) |
| Gemcitabine | Advanced Biliary Tract Cancer | Unresectable: 66.7%, Recurrent: 33%[7] | Generally well-tolerated, with no Grade 3/4 hematologic or non-hematologic toxicities reported in one study[7] |
| Gemcitabine | Advanced Transitional Cell Carcinoma (post-platinum) | 25%[8] | Neutropenia (47.7%), Anorexia (9.1%)[8] |
Experimental Protocols
Prexasertib Monotherapy (NCT01115790 & NCT02203513)
Patient Population: Patients with advanced or metastatic solid tumors who have progressed on standard therapies. Specific cohorts included patients with squamous cell carcinomas and high-grade serous ovarian cancer.[1] Key inclusion criteria typically involved an ECOG performance status of 0-2 and adequate organ function.
Dosing and Administration: The recommended Phase II dose (RP2D) of Prexasertib is 105 mg/m² administered as a 1-hour intravenous infusion on day 1 of a 14-day cycle[1] or on days 1 and 15 of a 28-day cycle.[9]
Efficacy and Safety Assessments: Tumor response was evaluated every two cycles (8 weeks) using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Safety was monitored continuously, with adverse events graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Signaling Pathway and Experimental Workflow
Prexasertib Mechanism of Action: CHK1/CHK2 Inhibition
Prexasertib targets CHK1 and CHK2, serine/threonine kinases that are critical regulators of the DNA damage response (DDR). In response to DNA damage, ATM and ATR kinases are activated, which in turn phosphorylate and activate CHK2 and CHK1, respectively.[10][11][12][13][14] Activated CHK1 and CHK2 phosphorylate downstream targets, such as CDC25 phosphatases, leading to cell cycle arrest to allow for DNA repair.[11] By inhibiting CHK1 and CHK2, Prexasertib abrogates cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately, mitotic catastrophe and apoptosis in cancer cells, particularly those with a high level of replication stress.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Frontiers | Therapeutic Potential of Combining PARP Inhibitor and Immunotherapy in Solid Tumors [frontiersin.org]
- 7. Efficacy and safety of gemcitabine monotherapy for patients with advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of gemcitabine monotherapy in patients with transitional cell carcinoma after Cisplatin-containing therapy: a Japanese experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
Prexasertib Shows Promise in Overcoming PARP Inhibitor Resistance in Preclinical Models
A comprehensive analysis of Prexasertib's antitumor activity reveals its potential as a monotherapy and in combination with PARP inhibitors for cancers that have developed resistance to mainline treatments. This guide provides an objective comparison of Prexasertib's performance with alternative therapeutic strategies, supported by experimental data from preclinical and clinical studies.
Resistance to PARP inhibitors, a class of drugs effective in treating cancers with deficiencies in homologous recombination (HR) repair like those with BRCA1/2 mutations, presents a significant clinical challenge.[1] The CHK1 inhibitor Prexasertib has emerged as a promising agent to counteract this resistance.[2][3] Preclinical studies have demonstrated its effectiveness as a single agent and its synergistic activity when combined with PARP inhibitors in resistant cancer models, particularly in high-grade serous ovarian cancer (HGSOC).[2][4][5]
Comparative Efficacy of Prexasertib
Prexasertib has shown significant antitumor activity in various PARP inhibitor-resistant models. As a monotherapy, it has demonstrated profound and durable tumor regression in HGSOC patient-derived xenograft (PDX) models that are resistant to the PARP inhibitor olaparib.[2] This activity is observed in both BRCA-mutant and BRCA wild-type contexts.[2] The combination of Prexasertib with olaparib has been shown to be synergistic, leading to significant tumor growth inhibition in olaparib-resistant models and enhancing the response in sensitive models.[4][5]
| Treatment Group | Cancer Model | Efficacy Metric | Result | Citation |
| Prexasertib Monotherapy | Olaparib-Resistant HGSOC PDX (including BRCA1-mutant) | Tumor Growth | Profound and durable tumor regression | [2] |
| PARPi-Resistant BRCA-mutant HGSC Cells | IC50 | 1.2 nM to 30.6 nM | [6] | |
| Prexasertib + Olaparib | Olaparib-Resistant HGSOC PDX | Tumor Growth Inhibition | Significant inhibition | [4] |
| HGSOC Cell Lines | Cell Viability | Synergistic decrease | [7] | |
| Clinical Trial Data | ||||
| Prexasertib + Olaparib | BRCA1-mutant, PARPi-Resistant HGSOC Patients (Phase 1) | Objective Response Rate | 4 of 18 patients achieved partial responses |
Mechanism of Action: Reversing Resistance
Prexasertib's efficacy in PARP inhibitor-resistant models stems from its role as a potent inhibitor of checkpoint kinase 1 (CHK1), a critical component of the DNA damage response (DDR) and cell cycle regulation.[2][7] Resistance to PARP inhibitors often arises from the restoration of homologous recombination (HR) repair or the stabilization of replication forks.[1][8] Prexasertib directly counteracts these mechanisms.[2][3]
By inhibiting CHK1, Prexasertib induces replication catastrophe and DNA double-strand breaks, leading to apoptosis.[2] It has been shown to compromise both HR repair and replication fork stability, thereby re-sensitizing resistant cells to PARP inhibition.[2][5]
Caption: Prexasertib overcomes PARP inhibitor resistance by inhibiting CHK1.
Experimental Protocols
The following are summaries of key experimental methodologies used to assess the antitumor activity of Prexasertib.
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with high-grade serous ovarian cancer were implanted subcutaneously into immunocompromised mice.[2] Once tumors reached a specified volume, mice were randomized to receive treatment with vehicle, Prexasertib, a PARP inhibitor (e.g., olaparib), or a combination of both.[2] Tumor volume and mouse body weight were measured regularly to assess efficacy and toxicity.[2]
Cell Viability Assays: Cancer cell lines, including those with acquired resistance to PARP inhibitors, were seeded in multi-well plates.[7] The cells were then treated with varying concentrations of Prexasertib, a PARP inhibitor, or the combination.[7] Cell viability was assessed after a set incubation period using assays such as the XTT assay, which measures metabolic activity.[9]
Pharmacodynamic Studies: To understand the molecular effects of Prexasertib, tumor biopsies were collected from patients in clinical trials before and after treatment. These samples were analyzed for biomarkers of DNA damage and repair, such as RAD51 foci, γ-H2AX, pKAP1, and pRPA, using techniques like immunohistochemistry.
Caption: Workflow for preclinical evaluation of Prexasertib.
Alternative Strategies to Overcome PARP Inhibitor Resistance
While Prexasertib shows considerable promise, other therapeutic avenues are being explored to tackle PARP inhibitor resistance. These include:
-
Combination with Antiangiogenic Agents: Drugs like cediranib and bevacizumab, which inhibit the formation of new blood vessels, can induce hypoxia in the tumor microenvironment.[10] This can downregulate the expression of proteins involved in double-strand break repair, potentially re-sensitizing tumors to PARP inhibitors.[10]
-
Other DNA Damage Response Inhibitors: Inhibitors of ATR and WEE1, other key kinases in the DDR pathway, are also being investigated in clinical trials.[10]
-
Combination with Chemotherapy: Combining PARP inhibitors with low-dose chemotherapy aims to overwhelm the DNA repair system of cancer cells.[10]
-
Combination with Immunotherapy: The rationale behind combining PARP inhibitors with checkpoint inhibitors is to leverage the increased genomic instability and neoantigen presentation in HR-deficient tumors to stimulate an anti-tumor immune response.[11]
-
Targeting WNT Signaling: In some cases of PARP inhibitor resistance, cancer cells activate the WNT signaling pathway as a survival mechanism.[12] Combining a PARP inhibitor with a WNT signaling inhibitor has shown promise in preclinical models.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
Navigating Resistance: A Comparative Guide to Prexasertib and Other DNA Damage Response Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of cross-resistance profiles between the CHK1 inhibitor, Prexasertib, and other key DNA Damage Response (DDR) inhibitors. Supported by experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for overcoming therapeutic challenges in oncology.
Cross-Resistance Landscape of Prexasertib
Prexasertib, a selective inhibitor of Checkpoint Kinase 1 (CHK1), has shown promise in treating various cancers by disrupting the cell cycle and inducing mitotic catastrophe in cancer cells with high replication stress. However, the emergence of resistance can limit its clinical efficacy. Studies have revealed cross-resistance between Prexasertib and other DDR inhibitors, highlighting the intricate network of cellular responses to DNA damage.
Quantitative Analysis of Cross-Resistance
Studies in high-grade serous ovarian cancer (HGSOC) have demonstrated that cell lines with acquired resistance to Prexasertib also exhibit cross-resistance to other DDR inhibitors, notably another CHK1 inhibitor, AZD7762, and the ATR inhibitor, AZD6738.[1] The following tables summarize the half-maximal inhibitory concentrations (IC50) in parental and Prexasertib-resistant (PrexR) ovarian cancer cell lines, illustrating the shift in drug sensitivity.
Table 1: IC50 Values of Prexasertib and Other DDR Inhibitors in OVCAR5 and OVCAR8 Parental and Prexasertib-Resistant (PrexR) Cell Lines [1]
| Cell Line | Prexasertib (nM) | AZD7762 (µM) | AZD6738 (µM) |
| OVCAR5 | 7.5 | 0.4 | 2.2 |
| OVCAR5R | >3000 | 6.0 | 22.4 |
| OVCAR8 | 5.4 | 0.7 | 7.2 |
| OVCAR8R | >3000 | 2.6 | 22.3 |
Data from Nair et al., 2020.
The data clearly indicates a significant increase in the IC50 values for all three inhibitors in the Prexasertib-resistant cell lines, confirming cross-resistance.
Mechanisms of Resistance and Cross-Resistance
The development of resistance to Prexasertib is multifactorial and can confer resistance to other DDR inhibitors through shared or compensatory signaling pathways.
One key mechanism of acquired resistance to Prexasertib in BRCA wild-type HGSOC involves a prolonged G2 cell cycle delay, which is mediated by reduced activity of the CDK1/CyclinB1 complex.[1][2][3] This prevents the cells from prematurely entering mitosis and undergoing cell death, a phenomenon known as mitotic catastrophe.[1]
Furthermore, upregulation of the WEE1 kinase has been implicated in acquired resistance to CHK1 inhibitors in small cell lung cancer.[4] WEE1 is a critical negative regulator of the G2/M transition, and its overexpression can contribute to the G2 arrest observed in resistant cells. This suggests that WEE1 inhibitors could be a strategy to overcome Prexasertib resistance.
In triple-negative breast cancer, innate resistance to Prexasertib has been linked to the activation of EGFR signaling.[5] The EGFR pathway can promote cell proliferation and survival, potentially bypassing the effects of CHK1 inhibition.
Interestingly, while CHK1 inhibition can sensitize some cancer cells to PARP inhibitors, the combination is not always synergistic, and cross-resistance patterns can be complex.[6][7][8] Ovarian cancer cell lines selected for resistance to the CHK1 inhibitor Prexasertib were also found to be cross-resistant to ATR and WEE1 inhibitors.[9]
Visualizing the Pathways and Processes
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways, a typical experimental workflow for studying cross-resistance, and the logical relationships of the findings.
Caption: Simplified signaling pathway of the DNA Damage Response.
Caption: Experimental workflow for a cross-resistance study.
Caption: Logical relationships in Prexasertib cross-resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for the key experiments cited in the cross-resistance studies.
Cell Viability Assay (XTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Prexasertib, AZD7762, and AZD6738 in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm with a reference wavelength of 650 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis.
Immunoblotting (Western Blot)
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with the desired inhibitors for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pCHK1, CHK1, CyclinB1, WEE1, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with inhibitors as required. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The studies highlighted in this guide underscore the complex and interconnected nature of the DNA damage response. Acquired resistance to Prexasertib is often accompanied by cross-resistance to other DDR inhibitors that target key nodes in the same or parallel pathways. A thorough understanding of these resistance mechanisms is essential for the rational design of combination therapies and for the development of strategies to overcome treatment failure. Future research should focus on identifying predictive biomarkers of response and resistance to guide patient selection and to develop novel therapeutic approaches that can circumvent these resistance pathways.
References
- 1. youtube.com [youtube.com]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Prexasertib's Impact on RAD51 Foci Formation: A Comparative Analysis with Other CHK1 Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the distinct effects of the CHK1 inhibitor Prexasertib on RAD51 foci formation, a critical step in homologous recombination (HR) DNA repair, as compared to other inhibitors in its class. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Prexasertib's activity, supported by experimental data and detailed methodologies.
Checkpoint Kinase 1 (CHK1) is a pivotal protein in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy. A key downstream effect of CHK1 inhibition is the disruption of HR, often measured by the reduction of RAD51 foci formation at sites of DNA damage. This guide delves into the specifics of how Prexasertib modulates this process in comparison to other notable CHK1 inhibitors.
Quantitative Comparison of CHK1 Inhibitors on RAD51 Foci Formation
The following table summarizes the quantitative effects of Prexasertib and other selected CHK1 inhibitors on RAD51 foci formation in various cancer cell lines and experimental conditions.
| Inhibitor | Cell Line(s) | Treatment Condition | Effect on RAD51 Foci Formation | Reference |
| Prexasertib (LY2606368) | High-Grade Serous Ovarian Cancer (HGSOC) cell lines | In combination with Olaparib | Almost completely abrogated Olaparib-induced RAD51 foci formation. | [1][2] |
| BRCA wild-type HGSOC cell lines | Monotherapy | No impact on basal nuclear RAD51 foci formation. | [1] | |
| HGSOC cell lines | In response to DNA damage | Compromises the formation of RAD51 foci. | [3] | |
| MK-8776 | H1299 (p53-defective NSCLC) and A549 (p53-wild type NSCLC) | In combination with radiation (4Gy) | Modestly suppressed radiation-induced RAD51 foci formation in both cell lines. | [4] |
| AZD7762 | MiaPaCa-2 (Pancreatic Cancer) | In combination with gemcitabine and/or radiation | Significantly inhibited the appearance of RAD51 foci. | [5][6][7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: CHK1-mediated regulation of RAD51 foci formation in homologous recombination.
Caption: A generalized workflow for a RAD51 foci formation immunofluorescence assay.
Detailed Experimental Protocols
The following provides a generalized protocol for assessing RAD51 foci formation, based on methodologies cited in the referenced studies.
Objective: To quantify the effect of CHK1 inhibitors on the formation of nuclear RAD51 foci following the induction of DNA damage.
Materials:
-
Cancer cell lines of interest (e.g., HGSOC, NSCLC, Pancreatic)
-
Cell culture medium and supplements
-
CHK1 inhibitors (Prexasertib, MK-8776, AZD7762)
-
DNA damaging agent (e.g., Olaparib, gemcitabine, ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Cells are seeded onto coverslips in multi-well plates and allowed to adhere overnight.
-
Cells are pre-treated with the CHK1 inhibitor at various concentrations for a specified duration (e.g., 1-24 hours).
-
DNA damage is induced by adding a DNA damaging agent or by exposing the cells to ionizing radiation.
-
Control groups include untreated cells, cells treated with the CHK1 inhibitor alone, and cells treated with the DNA damaging agent alone.
-
Cells are incubated for a further period (e.g., 4-24 hours) to allow for foci formation.
-
-
Immunofluorescence Staining:
-
The cells are washed with PBS and then fixed.
-
Following fixation, cells are washed again and then permeabilized to allow antibody entry.
-
Non-specific antibody binding is blocked by incubating with a blocking solution.
-
The cells are then incubated with the primary anti-RAD51 antibody, typically for 1 hour at room temperature or overnight at 4°C.
-
After washing to remove unbound primary antibody, the cells are incubated with the fluorescently-labeled secondary antibody.
-
The coverslips are washed again and then counterstained with DAPI to visualize the nuclei.
-
-
Microscopy and Quantification:
-
The coverslips are mounted onto microscope slides.
-
Images are captured using a fluorescence microscope.
-
RAD51 foci appear as distinct puncta within the DAPI-stained nuclei.
-
The number of RAD51 foci per cell is counted, either manually or using automated image analysis software.
-
A threshold is typically set (e.g., >5 or >10 foci per nucleus) to classify a cell as positive for RAD51 foci formation.
-
The percentage of positive cells is calculated for each treatment condition from multiple fields of view.
-
Concluding Remarks
The available preclinical data indicates that CHK1 inhibitors, including Prexasertib, effectively suppress RAD51 foci formation, a key indicator of homologous recombination proficiency. Prexasertib, particularly in combination with PARP inhibitors, demonstrates a robust inhibition of this DNA repair process.[1][2] This mechanism of action, disrupting a critical DNA repair pathway, underscores the therapeutic potential of Prexasertib and other CHK1 inhibitors in cancers, especially in contexts where synthetic lethality can be exploited. The provided data and protocols offer a foundation for further research into the nuanced activities of this important class of oncology drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials involving Prexasertib in various cancers
For Researchers, Scientists, and Drug Development Professionals
Prexasertib (LY2606368), a potent and selective inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), has been investigated in numerous clinical trials across a spectrum of malignancies. By targeting the DNA damage response (DDR) pathway, Prexasertib aims to induce synthetic lethality in cancer cells with underlying genomic instability. This guide provides a meta-analysis of key clinical trial data, comparing the efficacy and safety of Prexasertib as a monotherapy and in combination with other anti-cancer agents. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to offer a comprehensive resource for the scientific community.
Mechanism of Action: Targeting the DNA Damage Response
Prexasertib functions by inhibiting CHK1 and CHK2, serine/threonine kinases that are critical regulators of the cell cycle and DNA repair.[1] In response to DNA damage or replication stress, these kinases are activated and orchestrate cell cycle arrest, allowing time for DNA repair. By blocking CHK1 and CHK2, Prexasertib prevents this crucial repair process, leading to the accumulation of DNA damage and ultimately, apoptotic cell death, particularly in cancer cells with compromised DNA repair mechanisms.[1]
Efficacy of Prexasertib Monotherapy
Clinical investigations have evaluated Prexasertib as a single agent in various cancer types, with notable activity observed in tumors characterized by high levels of replication stress and/or defects in DNA damage repair pathways.
| Cancer Type | Clinical Trial | Phase | Key Efficacy Results | Reference |
| High-Grade Serous Ovarian Cancer (BRCA wild-type) | NCT02203513 | II | Objective Response Rate (ORR): 33% in per-protocol population. | [2][3] |
| Squamous Cell Carcinoma (SCC) of the Anus | NCT01115790 | Ib | ORR: 15%; Clinical Benefit Rate (CBR) at 3 months: 23%. | [4][5] |
| SCC of the Head and Neck (SCCHN) | NCT01115790 | Ib | ORR: 5%; CBR at 3 months: 28%. | [4][5] |
| Squamous Non-Small Cell Lung Cancer (sqNSCLC) | NCT01115790 | Ib | CBR at 3 months: 44%. | [4][5] |
Efficacy of Prexasertib in Combination Therapies
To enhance its anti-tumor activity, Prexasertib has been studied in combination with various agents, including chemotherapy, PARP inhibitors, and immunotherapy.
| Combination | Cancer Type | Clinical Trial | Phase | Key Efficacy Results | Reference |
| Prexasertib + Olaparib | High-Grade Serous Ovarian Cancer (BRCA-mutant, PARP inhibitor-resistant) | NCT03057145 | I | 4 of 18 patients achieved a partial response. | [6][7] |
| Prexasertib + Cisplatin-Radiotherapy | Locally Advanced Head and Neck Squamous Cell Carcinoma (HNSCC) | NCT02555644 | Ib | ORR: 71.4% (Part A). | [8] |
| Prexasertib + Cetuximab-Radiotherapy | Locally Advanced HNSCC | NCT02555644 | Ib | ORR: 83.3% (Part B). | [8] |
Safety and Tolerability
Across clinical trials, the most common treatment-related adverse events (AEs) associated with Prexasertib are hematologic toxicities.
| Adverse Event (Grade ≥3) | Monotherapy (NCT01115790) | Combination with Olaparib (NCT03057145) |
| Neutropenia | 71% (Grade 4) | 86% |
| Leukopenia | Not specified | 83% |
| Thrombocytopenia | Not specified | 66% |
| Anemia | Not specified | 72% |
| Febrile Neutropenia | 12% | DLT observed |
Experimental Protocols
NCT01115790: Prexasertib Monotherapy in Advanced Solid Tumors
-
Study Design: A Phase I, multicenter, non-randomized, open-label trial with dose-escalation and dose-expansion cohorts.[4][5][9]
-
Patient Population: Patients with advanced or metastatic solid tumors, including expansion cohorts for squamous cell carcinomas.[4][9]
-
Dosing: Prexasertib was administered as a 1-hour intravenous infusion at the recommended Phase II dose of 105 mg/m² on day 1 of a 14-day cycle.[4][5]
-
Endpoints: The primary objectives were to evaluate safety and tolerability and to determine the recommended Phase II dose. Secondary objectives included assessing anti-tumor activity.[9]
NCT02203513: Prexasertib in Recurrent High-Grade Serous Ovarian Cancer
-
Study Design: An open-label, single-center, two-stage, proof-of-concept Phase II study.[2][3]
-
Patient Population: Women with measurable, recurrent high-grade serous or high-grade endometrioid ovarian carcinoma with known BRCA wild-type status.[2]
-
Dosing: Intravenous Prexasertib 105 mg/m² administered over 1 hour every 14 days in 28-day cycles.[3]
-
Endpoints: The primary endpoint was investigator-assessed tumor response based on RECIST version 1.1.[3]
NCT03057145: Prexasertib in Combination with Olaparib
-
Study Design: A Phase I, open-label, 3+3 dose-escalation study.[6][7]
-
Patient Population: Patients with advanced solid tumors.[7]
-
Dosing: Prexasertib was administered intravenously on days 1 and 15 of a 28-day cycle, in combination with an attenuated dose of oral Olaparib on days 1-5 and 15-19. The recommended Phase II dose was Prexasertib at 70 mg/m² with Olaparib at 100 mg twice daily.[6]
-
Endpoints: The primary objectives were to determine the maximum tolerated dose and the recommended Phase II dose of the combination.[7]
Conclusion
Prexasertib has demonstrated clinical activity as both a monotherapy and in combination with other anticancer agents in various tumor types, particularly those with inherent dependencies on the CHK1/CHK2 pathway for survival. The manageable, though notable, hematologic toxicity profile requires careful patient monitoring. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from Prexasertib and on exploring novel combination strategies to further enhance its therapeutic potential.
References
- 1. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase 1b trial of prexasertib in combination with chemoradiation in patients with locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of Prexasertib Mesylate Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Prexasertib Mesylate Hydrate, a selective CHK1 inhibitor used in cancer research.
This compound is classified with the following hazards: Harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1]. Due to these properties, meticulous disposal procedures are required to ensure the safety of laboratory personnel and the protection of the environment.
Core Principle: Hazardous Waste Determination
The cornerstone of proper chemical disposal is the determination of whether the substance is a "hazardous waste" as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This determination dictates the required disposal pathway.
A waste is considered hazardous if it is either "listed" by the EPA or exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity[2][3]. This compound is not a "listed" hazardous waste. Therefore, a characterization for the four hazardous waste properties is necessary. Given its toxicological profile, the primary characteristic of concern is toxicity .
Step-by-Step Disposal Protocol
The following protocol outlines the decision-making and handling process for the disposal of this compound.
Step 1: Waste Characterization
Before disposal, a formal hazardous waste determination must be performed by a qualified individual, such as a certified hazardous waste manager or your institution's Environmental Health and Safety (EHS) department. This assessment will determine if the waste meets the criteria for a RCRA characteristic hazardous waste.
Step 2: Segregation and Collection
-
Do not mix this compound waste with other chemical or biological waste streams.
-
Collect all waste, including pure substance, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept closed except when adding waste.
Step 3: Labeling
Label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The date accumulation started
-
The name and contact information of the generating laboratory
Step 4: Storage
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must be under the control of the laboratory personnel.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 5: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Disposal will be carried out by a licensed hazardous waste vendor, typically via incineration[4].
Quantitative Data Summary
For research-grade chemicals like this compound, specific quantitative disposal limits are generally not provided in safety data sheets. The primary quantitative consideration is the total volume of hazardous waste generated, which will be tracked by your institution's EHS department.
| Hazard Classification | GHS Hazard Statement | Disposal Consideration |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Must be disposed of as a toxic hazardous waste. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Personal protective equipment (gloves, lab coat) is required for handling and disposal. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Safety glasses or goggles are mandatory during handling and disposal. |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Handling should be performed in a well-ventilated area, such as a chemical fume hood. |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a synthesis of best practices for laboratory safety and hazardous waste management, in accordance with regulations set forth by the EPA and OSHA. The primary cited protocol is the hazardous waste determination process as described in the Code of Federal Regulations, 40 CFR Part 261.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
